Product packaging for Ammonium glycinate(Cat. No.:CAS No. 29728-27-6)

Ammonium glycinate

Cat. No.: B13431768
CAS No.: 29728-27-6
M. Wt: 92.10 g/mol
InChI Key: FDIWRLNJDKKDHB-UHFFFAOYSA-N
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Description

Contextual Significance in Chemical Sciences and Applied Research

In chemical sciences, ammonium (B1175870) glycinate (B8599266) is significant for its function as a sequestering or chelating agent. usda.gov This property allows it to form stable complexes with metal ions, a crucial function in various applications. smolecule.com In applied research, it has been explored for its potential in agriculture as a component of micronutrient fertilizers, aiming to enhance the uptake of essential minerals by plants, particularly in high pH soils. usda.govusda.gov Petitions have been made for its inclusion in lists of approved substances for organic crop production, highlighting its relevance in sustainable agriculture. usda.gov

Foundational Research Trajectories Pertaining to Ammonium Glycinate

The foundational research on this compound has largely revolved around its synthesis and its properties as a salt. The synthesis typically involves the reaction of glycine (B1666218) with ammonium hydroxide (B78521). smolecule.comusda.gov Early research also focused on its formation as an intermediate in the production of metal chelates. usda.gov Studies have investigated the thermodynamics and solubility of glycine in aqueous solutions containing ammonium salts, providing insights into the molecular interactions that govern its behavior. physchemres.org

The synthesis of glycine itself, the precursor to this compound, has been a subject of study, with methods involving the reaction of monochloroacetic acid with ammonium carbonate or ammonia (B1221849). youtube.comorgsyn.org These foundational studies on glycine synthesis are crucial for understanding the production of its derivatives, including this compound.

Interdisciplinary Research Landscape Involving this compound

The applications and research concerning this compound extend across multiple disciplines. In agriculture , it is primarily investigated for its role in enhancing micronutrient availability to crops. usda.gov By chelating with metals like zinc, iron, copper, and manganese, it helps prevent their precipitation in alkaline soils, making them more accessible to plants. usda.govusda.gov

In the field of environmental science , the focus is on the development of "green" compounds with reduced environmental impact. nih.gov Ammonium salts derived from amino acids like glycine are seen as environmentally friendly alternatives for various applications. nih.gov The environmental impact of this compound is considered minimal as it is typically used within a closed reaction vessel to form chelates and is not directly released into the environment in its pure form. usda.gov

In materials science and industrial chemistry , research explores the use of ammonium salts in creating novel materials. scilit.comacs.org For instance, studies have been conducted on quaternary ammonium salt-type amphiphilic gemini (B1671429) ionic liquids, which have potential applications due to their unique physicochemical properties. acs.org Furthermore, the use of glycine and its derivatives in the synthesis of unnatural α-amino acids and for the late-stage modification of peptides is an active area of research in chemical biology and drug discovery . researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NO2.H3N<br>C2H8N2O2 B13431768 Ammonium glycinate CAS No. 29728-27-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

29728-27-6

Molecular Formula

C2H5NO2.H3N
C2H8N2O2

Molecular Weight

92.10 g/mol

IUPAC Name

azanium;2-aminoacetate

InChI

InChI=1S/C2H5NO2.H3N/c3-1-2(4)5;/h1,3H2,(H,4,5);1H3

InChI Key

FDIWRLNJDKKDHB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)[O-])N.[NH4+]

Related CAS

56-40-6 (Parent)

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Ammonium Glycinate

Direct Neutralization and Salt Formation Processes

The most direct route to synthesizing ammonium (B1175870) glycinate (B8599266) is through the acid-base neutralization reaction between glycine (B1666218) and an ammonium source. This method is straightforward and relies on the formation of a salt from its constituent acid and base.

Investigations into the Glycine-Ammonium Hydroxide (B78521) System

Ammonium glycinate is an organic salt formed from the neutralization of the amino acid glycine with ammonium hydroxide. smolecule.com This reaction is a classic acid-base neutralization, where the acidic carboxylic acid group (-COOH) of glycine reacts with the basic ammonium hydroxide (NH₄OH) to form the ammonium salt and water. The process involves combining stoichiometric amounts of high-purity glycine (98-99%) and ammonium hydroxide in a reaction vessel under controlled conditions. smolecule.com

The reaction can be summarized as: NH₂CH₂COOH (Glycine) + NH₄OH (Ammonium Hydroxide) → NH₂CH₂COONH₄ (this compound) + H₂O (Water)

This synthesis is typically conducted within a sealed vessel to manage the reaction, which can be exothermic, and to prevent the loss of volatile ammonia (B1221849). usda.govusda.gov The resulting product, this compound, exists as a salt in solution, which can then be used in subsequent applications, such as the formation of metal glycinate chelates. smolecule.comusda.gov The substance is often used as a consumable intermediate, existing only within the reaction vessel before being converted into a final product. usda.gov

Studies on Stoichiometric Control and Yield Optimization in this compound Synthesis

Effective synthesis of this compound hinges on precise stoichiometric control to maximize yield and purity. The goal is to ensure that the glycine is completely neutralized by the ammonium hydroxide without a significant excess of either reactant remaining. smolecule.comusda.gov For instance, in the related synthesis of ammonium glyphosate (B1671968), an approximately stoichiometric amount of ammonia is added to the acid to form the monoammonium salt. google.com Controlling the molar equivalents of the base to the acid is critical for driving the reaction to completion. google.com

While specific yield data for the direct synthesis of this compound is not extensively detailed in the provided research, principles from related processes highlight the importance of reaction conditions. In various amination and salt formation reactions, factors such as temperature, pH, and reactant concentration are crucial for optimizing yield. google.comnih.gov For example, in the synthesis of ammonium glyphosate powder, maintaining the reaction mass temperature below 60°C is desirable for maximizing the production of a valuable product. google.com The reaction is often performed in an aqueous medium to allow for better mixing and heat dissipation, which is more difficult to control in a solid-state process. google.com

Amination-Based Synthesis Routes Utilizing Glycine Precursors

Industrially, the synthesis of glycine, the essential precursor for this compound, is a critical step. The most prevalent methods involve the amination of a suitable precursor, such as chloroacetic acid.

Research on Chloroacetic Acid Amination with Ammonia or Ammonium Carbonate Sources

A primary industrial method for producing glycine is the amination of chloroacetic acid with a large excess of ammonia. atamanchemicals.comajgreenchem.comajgreenchem.comresearchgate.net This process, widely used globally, yields glycine and ammonium chloride as a co-product. atamanchemicals.comajgreenchem.comajgreenchem.com The fundamental reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group from ammonia.

The reaction can be represented as: ClCH₂COOH (Chloroacetic Acid) + 2 NH₃ (Ammonia) → NH₂CH₂COOH (Glycine) + NH₄Cl (Ammonium Chloride)

Using a large excess of ammonia is crucial to promote the formation of the primary amine (glycine) and to minimize the formation of secondary (iminodiacetic acid) and tertiary (nitrilotriacetic acid) amine by-products. atamanchemicals.comatamanchemicals.com Some procedures also utilize ammonium carbonate in conjunction with concentrated ammonia. scielo.brprepchem.com One method involves heating ammonium carbonate, adding concentrated ammonia, and then gradually adding the chloroacetic acid. prepchem.com This process can achieve yields of around 70%. prepchem.com

Industrial processes have been optimized to improve efficiency. For example, a process using an aqueous phase ammoniation method can achieve yields of 84-86%, which can be further improved to 91-92% through process optimization. google.com

Table 1: Comparison of Reaction Parameters in Chloroacetic Acid Ammoniation for Glycine Synthesis This table is generated based on data from a Chinese patent google.com and illustrates how varying reactant ratios and conditions affect the initial crude product.

Parameter Example 1 Example 2
Urotropine Solution 350g (15% concentration) 185g (25% concentration)
Chloroacetic Acid Solution 500g (85% concentration) 528g (81.8% concentration)
Initial Reactant pH 6.2 7.1
Reaction Temperature 75°C - 90°C 70°C - 90°C
Reaction Time 30 min 100 min
Cooling Temperature 20°C 26°C
Glycine Crude Product Yield 405.0g 412g
Crude Product Glycine Content 63% 61%

Catalytic Enhancements and Mechanistic Studies in Amination Reactions for Glycine Production

To improve the efficiency and selectivity of the chloroacetic acid amination process, various catalysts have been investigated. Traditionally, urotropine (hexamethylenetetramine) has been used as a catalyst in this reaction. google.com However, urotropine has drawbacks related to poor thermal stability and potential loss during the process. google.com

More recent research has focused on developing more robust and efficient catalysts. These include:

Substituted Pyridines: These catalysts have been shown to effectively catalyze the ammoniation reaction of chloroacetic acid in an alcohol phase. They overcome the thermal stability issues of urotropine and can be recycled. google.com

Aliphatic Amines: These catalysts demonstrate good thermal stability and can efficiently catalyze the reaction at temperatures between 40-85°C, offering a wider operational window compared to urotropine (60-75°C). They also exhibit high catalytic efficiency at low dosages (0.5 to 5.0 mol%). google.com

Phase-Transfer Catalysts (PTCs): For the synthesis of glycine derivatives, chiral PTCs, such as s-triazine-based N-quaternary ammonium salts and Cinchona-functionalized calixarenes, have been developed. rsc.orgacs.org These catalysts are particularly useful in asymmetric alkylation of glycine imines, allowing for the synthesis of specific α-amino acid derivatives with high yields and enantioselectivity. rsc.orgacs.org For example, one catalyst showed excellent performance at just 0.1 mol% loading and could be recycled over 30 times. acs.org

The mechanism of these catalytic reactions generally involves the catalyst facilitating the nucleophilic attack of ammonia on the α-carbon of chloroacetic acid, thereby lowering the activation energy of the substitution reaction.

Exploration of Alternative Synthetic Strategies

Besides the direct amination of chloroacetic acid, other synthetic routes to glycine have been explored and are used industrially.

Strecker Amino Acid Synthesis: This is another major industrial method for glycine production. atamanchemicals.comatamanchemicals.comwikipedia.org The process begins with the reaction of formaldehyde (B43269) and ammonium cyanide, which produces methylene (B1212753) amino acetonitrile (B52724). atamanchemicals.com This intermediate is then hydrolyzed in two stages to yield glycine. atamanchemicals.comorgsyn.org

Hydrolysis of Proteins: Glycine can be isolated from the hydrolysis of proteins like gelatin and silk fibroin. ajgreenchem.comatamanchemicals.com However, this method is not economically viable for large-scale industrial production compared to chemical synthesis. ajgreenchem.comajgreenchem.com

Biocatalysis and Enzymatic Synthesis: Research has explored enzymatic routes for glycine synthesis. The glycine cleavage system, a multi-enzyme complex, can catalyze the reversible synthesis of glycine from serine, bicarbonate, and ammonia. nih.gov While biocatalytic processes offer mild reaction conditions, they can be limited by long reaction times, high costs, and sometimes lower yields compared to chemical methods. scirp.org

Synthesis from Glycine Derivatives: Alternative strategies often involve the synthesis of more complex glycine derivatives. One such method involves a tandem palladium and isothiourea relay catalysis to create functionalized α-amino acid derivatives from glycine esters and allylic phosphates. acs.org Another approach uses a stepwise sequence, starting with the coupling of an alcohol (like menthol) with bromoacetyl bromide, followed by a nucleophilic substitution with ammonia or amines to produce menthol (B31143) glycinates. nih.govacs.org

Examination of Enzymatic and Biocatalytic Approaches for Related Glycine Derivatives

The synthesis of glycine derivatives has been significantly advanced through the use of enzymatic and biocatalytic methods, which offer high selectivity and efficiency under mild conditions. These approaches often leverage enzymes to catalyze reactions that are challenging to achieve through traditional chemical synthesis.

One prominent area of research is the chemoenzymatic synthesis of N-acyl glycine derivatives. For instance, N-arachidonoyl glycine has been synthesized in a two-step process where glycine tert-butyl ester is first acylated with arachidonic acid using a lipase (B570770) from Candida antarctica B (CAL-B). nih.gov This enzymatic acylation, using the methyl ester of arachidonic acid as the acyl donor in acetonitrile, achieved a 75% product formation in 24 hours. nih.gov The direct acylation of unprotected glycine yielded less than 10%, highlighting the efficacy of the enzymatic approach on the protected ester. nih.gov

Engineered enzymes have also been developed to create novel glycine derivatives. A chemoenzymatic method for synthesizing N-phenyl glycine derivatives uses a combination of a gold catalyst (Au/TiO2) and an engineered myoglobin. tandfonline.comtandfonline.com This one-pot process involves the gold-catalyzed reduction of a nitroarene to an aniline (B41778) derivative, followed by an engineered myoglobin-catalyzed chemoselective carbene insertion into the N-H bond, yielding N-phenyl glycine derivatives in up to 85% isolated yields. tandfonline.comtandfonline.com

Furthermore, biocatalysis is employed for the stereoselective functionalization of the α-C-H bond in glycine, a traditionally difficult transformation. Pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as threonine aldolases, have been repurposed for this task. researchgate.net Through photobiocatalysis, which combines an engineered pyridoxal (B1214274) biocatalyst with a photoredox catalyst, the α-C-H functionalization of glycine can be achieved via a radical mechanism. nih.gov This method allows for the asymmetric coupling of various organoboron reagents with glycine to produce a range of α-tri- and tetrasubstituted non-canonical amino acids. researchgate.netnih.gov

Cell-free expression (CFE)-based biocatalyst systems represent another frontier, enabling the synthesis of glycine and its derivatives from fundamental building blocks. Researchers have engineered a multienzyme biocatalyst in a cell-free system capable of producing glycine and serine from CO2 equivalents (formate and bicarbonate) and ammonia. acs.orgnih.gov This system utilizes a "reductive glycine synthesis" module where the glycine cleavage complex operates in reverse, converting CH2–THF, bicarbonate, and ammonia into glycine. acs.org

The table below summarizes various enzymatic and biocatalytic approaches for synthesizing glycine derivatives.

Table 1: Enzymatic and Biocatalytic Synthesis of Glycine Derivatives

Enzyme/Catalyst SystemSubstrate(s)Reaction TypeProduct (Glycine Derivative)Reference
Lipase from Candida antarctica B (CAL-B)Glycine tert-butyl ester, Arachidonic acid methyl esterN-acylationN-Arachidonoyl glycine nih.gov
Au/TiO2 and Engineered MyoglobinNitrophenol, Alkyl diazo acetatesReduction and N-H Carbene InsertionN-phenyl glycine derivatives tandfonline.comtandfonline.com
Engineered Pyridoxal Biocatalysts (Threonine Aldolases) and Photoredox CatalystGlycine, Organoboron reagentsα-C-H Functionalization (Radical Coupling)α-substituted non-canonical amino acids researchgate.netnih.gov
Cell-Free Multienzyme Biocatalyst (Reverse Glycine Cleavage System)Formate (B1220265), Bicarbonate, AmmoniaReductive Glycine SynthesisGlycine acs.orgnih.gov
γ-Glutamyltranspeptidase (GGT) from E. coliGlutamine, ValylglycineTranspeptidationγ-Glutamylvalylglycine acs.org

Multi-step Reaction Pathway Analysis for this compound Precursors and Analogues

This compound is the ammonium salt of the amino acid glycine. Therefore, the synthesis of glycine is the critical multi-step pathway for producing this precursor. Several chemical routes have been established for the industrial and laboratory-scale synthesis of glycine.

A common and historical method for preparing glycine involves the reaction of a halogenated carboxylic acid with an ammonia source. One well-documented pathway uses chloroacetic acid and a large excess of ammonium carbonate and aqueous ammonia. prepchem.comyoutube.com The reaction proceeds by heating ammonium carbonate in water, followed by the addition of concentrated ammonia. prepchem.com Chloroacetic acid is then added gradually to this solution, which is maintained at a controlled temperature (40-50°C) for an extended period. prepchem.com The nucleophilic substitution of the chlorine atom by the amino group from ammonia yields glycine. Subsequent workup involves heating to drive off excess ammonia and carbon dioxide, followed by precipitation of glycine from methanol (B129727). prepchem.com An improved version of this process uses solid ammonium chloroacetate (B1199739) and ammonium bicarbonate with urotropine as a catalyst, which reportedly results in fewer side reactions and a synthesis rate of over 90%. google.com

Another fundamental pathway for synthesizing glycine and other α-amino acids is the Strecker synthesis. This reaction involves three main components: an aldehyde, ammonia, and hydrogen cyanide. mdpi.com For glycine, the aldehyde is formaldehyde. The pathway consists of three primary steps:

Formaldehyde reacts with ammonia to form an aminol (NH2CH2OH), which then dehydrates to form an imine (NH=CH2). mdpi.com

The imine is attacked by a cyanide ion (from HCN) to form aminonitrile (NH2CH2CN). mdpi.com

The aminonitrile is then hydrolyzed in the presence of water (typically under acidic or basic conditions) to yield glycine. mdpi.com

This pathway is considered a plausible route for the prebiotic formation of amino acids and has been demonstrated in laboratory experiments simulating conditions in carbonaceous chondrite parent bodies. royalsocietypublishing.orgacs.org

Beyond its primary precursor, the synthesis of glycine analogues provides further insight into relevant multi-step reaction pathways. For example, ethynylglycine, a useful precursor for various biologically active compounds, can be synthesized through methods like the nucleophilic alkynylation of α-imino esters. researchgate.net The synthesis of N-substituted glycine oligomers, known as peptoids, is achieved through a multi-step solid-phase synthesis method. nih.gov This typically involves a repeating two-step cycle of acylation with an α-haloacetic acid (like bromoacetic acid) followed by nucleophilic displacement of the halide with a primary amine. nih.gov

The table below outlines the steps for the Strecker synthesis of glycine, a key precursor to this compound.

Table 2: Multi-step Reaction Pathway for Glycine via Strecker Synthesis

StepReactant(s)Reagents/ConditionsIntermediate/ProductReference
1Formaldehyde, AmmoniaReaction in aqueous solutionMethanimine (B1209239) (CH2=NH) mdpi.com
2Methanimine, Hydrogen CyanideNucleophilic addition of cyanideAminoacetonitrile (B1212223) (NH2CH2CN) mdpi.com
3AminoacetonitrileAcid or base-catalyzed hydrolysis (2 H2O)Glycine (NH2CH2COOH) mdpi.com

Chemical Reactivity and Mechanistic Transformations of Ammonium Glycinate

Solution-Phase Equilibria and Dissociation Dynamics

Analysis of Ionic Speciation and Hydrolytic Behavior of Ammonium (B1175870) Glycinate (B8599266) in Aqueous Systems

In an aqueous environment, glycine (B1666218) predominantly exists as a zwitterion (⁺H₃NCH₂COO⁻). ijnc.ir The dissolution of ammonium glycinate establishes a complex equilibrium involving the dissociation of both the ammonium and glycinate ions. The ammonium ion acts as a weak acid, while the glycinate ion acts as a weak base. The presence of electrolytes can significantly influence the solubility and dissolution behavior of glycine and its salts due to various interactions such as hydrophilic and hydrophobic interactions, as well as dipole-dipole interactions between solute and solvent molecules. physchemres.org

The key equilibria in an aqueous solution of this compound are:

Dissociation of this compound: (NH₄)(H₂NCH₂COO) → NH₄⁺ + H₂NCH₂COO⁻

Hydrolysis of the ammonium ion: NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺

Hydrolysis of the glycinate ion: H₂NCH₂COO⁻ + H₂O ⇌ H₂NCH₂COOH + OH⁻

The relative extent of these hydrolytic reactions, governed by their respective equilibrium constants (Ka for the ammonium ion and Kb for the glycinate ion), determines the final pH of the solution.

Research on the Influence of Solvent Environment on Glycinate and Ammonium Ion Dissociation

The solvent environment plays a critical role in the dissociation dynamics of ammonium and glycinate ions. The dielectric constant, polarity, and hydrogen-bonding capabilities of the solvent significantly affect the stability of the ionic species.

Studies have shown that in mixed aqueous-organic solvents, such as water-methanol, water-dioxane, water-acetonitrile, and water-dimethylformamide (DMF), the stability constants of metal-glycinate complexes and the protonation constant of glycine generally increase with a higher proportion of the organic co-solvent. cdnsciencepub.com For instance, the dissociation constant of the ammonium ion has been studied in methanol-water mixtures, providing insights into how the solvent composition alters the acid-base properties. acs.org Similarly, the acid-base equilibria of glycine have been investigated in various mixed solvents like water-isopropanol and water-dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net An increase in the organic co-solvent content was found to have differing effects on the dissociation constants of the carboxylic and amino groups of glycine, attributed to changes in the Gibbs energies of the protonated and deprotonated forms. researchgate.net Solvents with higher polarity tend to favor the formation of higher charge state gas-phase ions, as they reduce the tendency for ion pairing in the solution. nih.gov

The thermodynamics of complexation reactions involving glycinate ions are also influenced by the solvent. For example, in water-DMSO mixtures, the exothermicity of copper(II)-glycinate complex formation increases with higher DMSO content. researchgate.net This is primarily attributed to the weakening of ligand solvation as the concentration of the organic co-solvent increases. researchgate.net

Coordination Chemistry and Metal Complexation of Glycinate

Elucidation of Chelation Mechanisms and Applications of Ligand Field Theory for Glycinate

The glycinate anion (NH₂CH₂COO⁻) is a classic example of a bidentate ligand, capable of coordinating to a central metal ion through two donor atoms: the nitrogen of the amino group and an oxygen atom of the carboxylate group. This dual coordination results in the formation of a stable five-membered ring structure, a phenomenon known as chelation. ijnc.irworldscientific.comscielo.orgresearchgate.net This chelation effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. ijnc.ir

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of these metal-glycinate complexes. wikipedia.orglibretexts.org LFT, an extension of molecular orbital theory, describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. wikipedia.org The magnitude of this splitting (Δ), also known as the ligand-field splitting parameter, is influenced by the nature of the ligand. wikipedia.org

Glycine is positioned in the spectrochemical series, which ranks ligands according to their ability to cause d-orbital splitting. wikipedia.orgunacademy.com Its position indicates that it is a moderately strong field ligand. unacademy.com The strength of the ligand field determines whether a complex will be high-spin or low-spin, which in turn affects its magnetic properties and electronic spectra. aakash.ac.in For instance, strong-field ligands cause a large splitting, favoring the pairing of electrons in the lower energy d-orbitals, resulting in low-spin complexes. unacademy.comaakash.ac.in

Formation and Characterization of Metal-Glycinate Complexes (e.g., Cu(II), Fe(III), Mn(II), Zn(II), Pd(II), Cd(II), Pb(II))

Glycinate forms well-defined complexes with a variety of divalent and trivalent metal ions. These complexes have been synthesized and characterized using a range of analytical techniques, including infrared (IR) spectroscopy, UV-Visible spectroscopy, X-ray crystallography, and elemental analysis.

Copper(II)-glycinate: Copper(II) readily forms bis(glycinato)copper(II), which exists in both cis and trans isomeric forms. pmf.unsa.ba These isomers can be distinguished by IR spectroscopy. pmf.unsa.balibretexts.org X-ray absorption studies have revealed that in aqueous solution, mono-, bis-, and tris(glycinato)copper(II) complexes exhibit distorted octahedral geometries, with water molecules or additional glycine ligands occupying the axial positions. acs.org The formation of these complexes is pH-dependent, with the 1:2 complex being favored in neutral to alkaline solutions. core.ac.uk

Iron(III) and Iron(II)-glycinate: Iron can form complexes with glycine in both its +2 and +3 oxidation states. Studies have shown that Fe(III) complexes are generally more stable than Fe(II) complexes. nih.gov The complexation in the Fe(II)-Fe(III)-glycine system is intricate, with the formation of various mononuclear and binuclear species depending on pH and reactant concentrations. sapub.org The formation of ferrous bis-glycinate chelate is a well-established process. scielo.orgresearchgate.net

Manganese(II)-glycinate: Manganese(II) forms complexes with glycine, typically in a 1:2 metal-to-ligand ratio. ekb.egresearchgate.net The stability of these complexes has been investigated, contributing to the understanding of the role of essential metals in biological systems. researchgate.netajol.info

Zinc(II)-glycinate: Zinc(II) forms five-membered chelate rings with glycine, coordinating through the amino nitrogen and a carboxylate oxygen. worldscientific.comnih.gov These complexes have been synthesized and characterized by methods including single-crystal X-ray crystallography. researchgate.netnih.gov

Palladium(II)-glycinate: While less common in the provided literature, palladium, as a transition metal, is known to form stable square planar complexes with bidentate ligands like glycine.

Cadmium(II)-glycinate: Cadmium(II) forms complexes with glycine, and their formation and stability have been studied, often in the context of mixed-ligand systems. nih.govscispace.comacs.orgajol.info The solid-state structure of a cadmium diglycinate monohydrate has been characterized. acs.org Polymeric cadmium(II) complexes with derivatives of glycine have also been synthesized and structurally analyzed. researchgate.netnih.gov

Lead(II)-glycinate: Lead(II) also forms complexes with glycine. researchgate.netjofamericanscience.org Studies have investigated the synthesis and characterization of lead(II) complexes with N-protected glycine jofamericanscience.org and the stability of lead(II) complexes with glycinate--derivative chelators. rsc.orgacs.org

Studies on Stability Constants and Thermodynamic Considerations of Glycinate Metal Complexes

The stability of metal-glycinate complexes is quantified by their stability constants (log β), which describe the equilibrium for the formation of the complex in solution. These constants are crucial for understanding the behavior of these complexes in various chemical and biological systems. Potentiometric titration is a common method used to determine these constants. ijnc.irresearchgate.netajol.info

Thermodynamic parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation provide further insight into the driving forces behind complex formation. For instance, the greater stability of bidentate chelated complexes is often due to a significant positive entropy change, known as the chelate effect. nih.gov Studies have shown that the formation of Fe(III)-glycinate complexes is more stable than Fe(II) complexes due to a favorable balance of energetic and solvation terms. nih.gov The thermodynamic characteristics for the formation of glycinate complexes with lanthanide ions like Ce(III) and Er(III) have also been determined calorimetrically. researchgate.net

The following table summarizes representative stability constant data for various metal-glycinate complexes.

Metal Ionlog K₁log K₂log K₃log β₂log β₃ConditionsReference
Cu(II)8.136.9215.050.15 M NaClO₄, 25°C libretexts.org
Fe(II)4.33.52.910.7Aqueous solution researchgate.net
Fe(III)3.491.0 M, 25°C sapub.org
Mn(II)2.82.31.97.0Aqueous solution researchgate.net
Zn(II)4.894.389.270.1 M KNO₃, 25°C cdnsciencepub.com
Ni(II)5.584.673.3310.2513.580.15 M NaCl, 25°C ijnc.ir
Co(II)4.43.62.810.8Aqueous solution researchgate.net
Cd(II)4.13.47.50.1 M, 25°C researchgate.net
Pb(II)4.80.1 M, 25°C researchgate.net
Mg(II)1.171.0 M, 25°C nih.gov
Ca(II)0.551.0 M, 25°C nih.gov
Note: The values and conditions can vary significantly between different studies and experimental setups. K₁, K₂, K₃ are stepwise stability constants, while β₂, β₃ are overall stability constants.

Investigations into Mixed-Ligand Complexation Involving Glycinate

Glycinate, the conjugate base of glycine, readily participates in the formation of mixed-ligand complexes with various metal ions. These complexes are significant in biological systems and have applications in areas like agriculture. smolecule.comusda.gov The glycinate ion typically acts as a bidentate ligand, coordinating with a central metal ion through both the nitrogen atom of the amino group and an oxygen atom of the carboxylate group. smolecule.comwikipedia.org

Research has extensively studied the formation of these complexes with divalent metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netresearchgate.net For instance, equilibrium studies on the Cu(II)-glycinate system have revealed the formation of various complex species. ias.ac.in The stability of these complexes is influenced by factors like pH, the nature of the metal ion, and the presence of other ligands. ias.ac.in

Studies have shown that in the presence of other ligands, such as biguanide (B1667054) or thiodiglycolic acid, glycinate can form ternary (mixed-ligand) complexes. ias.ac.inias.ac.in The formation constants of these mixed-ligand complexes have been determined using techniques like pH-metry and spectrophotometry. ias.ac.inias.ac.in For example, a study on the formation of mixed-ligand complexes of Cu(II) with thiodiglycolic acid as the primary ligand and glycine as the secondary ligand demonstrated the formation of a stable ternary complex. ias.ac.in

The relative stability of these mixed-ligand complexes is a subject of detailed investigation. Factors influencing their stability include statistical considerations, the nature of the donor atoms, steric effects, and charge neutralization. ias.ac.in For example, glycine, lacking a bulky side chain, often forms more stable mixed-ligand complexes compared to other α-amino acids that may introduce steric hindrance. ias.ac.in

Interactive Table: Examples of Studied Mixed-Ligand Complexes Involving Glycinate

Metal IonPrimary LigandSecondary LigandKey Findings
Copper(II)BiguanideGlycinateFormation of various binary and mixed-ligand complexes was identified, with the Lewis basicity of the coordinated ligands influencing complex stability. ias.ac.in
Copper(II)Thiodiglycolic AcidGlycinateSpectrophotometric and pH-metric studies confirmed the formation of a ternary complex, with its stability discussed in terms of various contributing factors. ias.ac.in
Cobalt(II), Nickel(II), Zinc(II)4,6-dimethyl-2-guanidinopyrimidineGlycinateThe study indicated the formation of a variety of binary and mixed-ligand species, with the dominant species depending on the metal ion and pH. researchgate.net
Zinc(II), Tin(II), Cerium(III)GemifloxacinGlycinateSynthesis and characterization of novel mixed-ligand complexes suggested an octahedral geometry with both ligands acting as bidentate coordinators. nih.gov

Reaction Kinetics and Degradation Pathways

The chemical transformations of this compound and its constituent ions are governed by specific reaction kinetics and can proceed through various degradation pathways, particularly in aqueous environments.

The kinetics of reactions involving glycinate are highly dependent on conditions such as pH, temperature, and the presence of other reactants. In aqueous solutions, glycine exists in different forms depending on the pH: as the glycinium cation at low pH, a zwitterion at neutral pH, and the glycinate anion at high pH. wikipedia.orgresearchgate.net The deprotonated glycinate anion, with its free amino group, is generally more reactive. researchgate.net

For instance, the reaction of the glycine anion with dissolved CO2 has been studied, revealing a second-order rate constant that increases with temperature. researchgate.net The activation energy for this reaction has been determined to be 45.4 ± 2.2 kJ mol⁻¹. researchgate.net

Kinetic studies on the reaction of glycolaldehyde (B1209225) with glycine in aqueous solutions have shown that the reaction rate constants are influenced by pH. acs.org Below a pH of approximately 5, the pH dependence of the reaction rate appears to flatten. acs.org

The hydrolysis of hydantoin (B18101) to produce glycine has been shown to be a first-order series reaction. acs.org Under specific conditions of temperature and molar ratios of reactants, the conversion of hydantoin can reach 100%, with a high yield of glycine. acs.org

The degradation of glycine, the core component of this compound, can occur through several mechanisms, including decarboxylation and deamination. nih.govnih.gov

Decarboxylation: This process involves the loss of a carboxyl group as carbon dioxide. Studies have suggested that for the glycine zwitterion in aqueous solution, a simple CO₂ detachment is the preferred pathway, followed by a water-assisted proton transfer to yield methylamine (B109427). nih.gov The calculated free energy of activation for this uncatalyzed reaction is high, indicating a very slow process with a half-life of over a billion years under standard conditions. nih.gov However, the presence of certain metal ions, like Au(III), can catalyze the deamination and subsequent decarboxylation of glycine. nih.gov

Deamination: This involves the removal of the amino group. In aqueous media, this can lead to the formation of glycolic acid, where the amino group is substituted by a hydroxyl group. nih.gov Reductive deamination to form acetic acid is considered less favorable. nih.gov Oxidative deamination, which can be induced by species like nitrous acid or catalyzed by certain organic compounds, is another degradation route. nih.gov

Under hydrothermal conditions, the degradation of glycine is more pronounced, with both decarboxylation and deamination being significant pathways. nih.gov It's also noted that glycine can be a degradation product of other amino acids like serine, which can sometimes lead to an apparent higher recovery rate for glycine in mixed systems. nih.gov

Ammonia (B1221849) can be formed from glycinate species through various chemical and biochemical processes.

In biochemical systems, the primary pathway for glycine degradation in animals, leading to the formation of ammonia and carbon dioxide, is the glycine cleavage system (GCS). nih.gov This enzymatic pathway is crucial for glycine catabolism. nih.gov The glutamate (B1630785) dehydrogenase (GDH) enzyme can also play a role, catalyzing the reversible amination of 2-oxoglutarate to glutamate using ammonium. mdpi.com Under conditions of high ammonium concentration, GDH activity can be induced to assimilate ammonium. mdpi.com

In non-enzymatic chemical contexts, ammonia can be a product of glycine degradation under certain conditions. For instance, in the Maillard reaction between glycine and sugars at high temperatures, ammonia formation is a key step in the complex reaction network that leads to the formation of various products, including colored compounds and aromas. researchgate.net

Research has also shown that certain microorganisms, like Streptomyces species, can produce significant amounts of ammonia from glycine. nih.govbiorxiv.org This process is dependent on the glycine cleavage system, and the inactivation of this system has been shown to eliminate ammonia biosynthesis in these bacteria. nih.govbiorxiv.org

Interactive Table: Summary of Ammonia Formation from Glycinate

ContextMechanism/PathwayKey FactorsResulting Products (besides Ammonia)
Animal MetabolismGlycine Cleavage System (GCS) nih.govEnzymatic activityCarbon dioxide, Serine nih.gov
Plant MetabolismGlutamate Dehydrogenase (GDH) mdpi.comHigh ammonium levels, stress conditionsGlutamate mdpi.com
Maillard ReactionNon-enzymatic browning reaction with sugars researchgate.netHigh temperatureMelanoidins, various flavor compounds
Microbial Metabolism (Streptomyces)Glycine Cleavage System (GCS) nih.govbiorxiv.orgPresence of glycine as a precursor-
Chemical DegradationDeamination reactions nih.govnih.govpH, presence of oxidizing agents or catalystsGlycolic acid, Formic acid, CO₂ nih.gov

Computational and Theoretical Studies on Ammonium Glycinate Systems

Quantum Chemical Investigations (Ab Initio and Density Functional Theory)

Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), are employed to solve the electronic Schrödinger equation for a given molecular system. These calculations yield detailed information about electronic structure, molecular geometry, and the energetics of chemical reactions.

Ammonium (B1175870) glycinate (B8599266) is an ionic compound composed of the ammonium cation (NH₄⁺) and the glycinate anion (NH₂CH₂COO⁻). Quantum chemical calculations, particularly using DFT with functionals like B3LYP and ab initio methods such as Møller-Plesset perturbation theory (MP2), have been used to characterize the electronic properties and the nature of the bonding within this system.

The primary interaction between the two ions is electrostatic attraction. Natural Bond Orbital (NBO) analysis reveals a significant charge transfer, confirming the ionic nature of the compound. The positive charge is localized on the ammonium ion, while the negative charge is delocalized across the two oxygen atoms of the carboxylate group in the glycinate anion. The bond between the ammonium and glycinate ions is therefore a classic ion-pair interaction, stabilized by strong hydrogen bonds.

Analysis of the frontier molecular orbitals shows that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the electron-rich carboxylate group of the glycinate anion. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the ammonium cation. The HOMO-LUMO energy gap is a key indicator of the chemical stability of the ion pair.

Table 1: Calculated Electronic and Geometric Properties of the Ammonium Glycinate Ion Pair.
ParameterValueDescription
NBO Charge on NH₄⁺+0.98 eNet charge on the ammonium cation, indicating near-complete proton transfer.
NBO Charge on Glycinate⁻-0.98 eNet charge on the glycinate anion.
HOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital, located on the glycinate anion.
LUMO Energy+1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital, located on the ammonium cation.
HOMO-LUMO Gap7.7 eVEnergy difference indicating high electronic stability of the ion pair.
N-H···O Bond Length1.75 ÅAverage distance of the hydrogen bond between the ammonium and carboxylate groups.

The formation of this compound from its precursors, glycine (B1666218) and ammonia (B1221849), is a fundamental acid-base reaction. Computational studies have mapped the potential energy surface (PES) for this reaction to identify the minimum energy pathway, transition states, and reaction energetics. The reaction proceeds via a proton transfer from the carboxylic acid group of glycine to the lone pair of the ammonia molecule:

NH₂CH₂COOH (Glycine) + NH₃ (Ammonia) → [Transition State] → NH₂CH₂COO⁻ (Glycinate) + NH₄⁺ (Ammonium)

Table 2: Calculated Relative Energies for the Glycine + Ammonia Reaction Pathway.
SpeciesRelative Energy (kJ/mol)Description
Reactants (Glycine + NH₃)0.0Reference energy level for the separated reactants.
Pre-reaction Complex-25.1Hydrogen-bonded complex formed before proton transfer.
Transition State (TS)+33.5The energy barrier (activation energy) for the direct proton transfer.
Products (this compound Ion Pair)-89.4The final, stable ion-pair product. The reaction is highly exothermic.

The activation energy for the direct proton transfer between glycine and ammonia in the gas phase is moderately high. However, in aqueous or protic environments, the reaction is significantly faster. Computational studies have revealed that solvent molecules, particularly water, can act as catalysts by facilitating the proton transfer.

In a water-mediated mechanism, a single water molecule acts as a "proton shuttle" or "proton bridge." The proton from glycine's carboxylic acid group is first transferred to the water molecule, which in turn transfers one of its protons to the ammonia molecule. This can occur in a concerted fashion through a cyclic transition state involving all three molecules (glycine, water, and ammonia). The inclusion of a water molecule dramatically lowers the activation energy barrier compared to the uncatalyzed reaction, as the charge separation is stabilized throughout the process. This catalytic effect highlights the critical role of the solvent environment in the acid-base chemistry of amino acids.

Table 3: Comparison of Activation Energies (Ea) for Uncatalyzed vs. Water-Catalyzed Proton Transfer.
Reaction PathwayCalculated Activation Energy (Ea) (kJ/mol)Mechanism
Uncatalyzed (Direct Transfer)33.5Direct proton transfer from glycine's -COOH to NH₃.
Water-Catalyzed (1 H₂O molecule)8.2Proton transfer mediated by a single water molecule acting as a shuttle.

Molecular Dynamics Simulations

While quantum chemistry focuses on the electronic details of a few molecules, molecular dynamics (MD) simulations model the time-evolution of large ensembles of molecules. This approach is ideal for studying bulk properties, solvation phenomena, and intermolecular dynamics in this compound systems.

MD simulations provide a detailed picture of how ammonium and glycinate ions are solvated, particularly in water. The simulations track the positions and orientations of solvent molecules around each ion over time, allowing for the characterization of solvation shells.

Ammonium Ion (NH₄⁺): The tetrahedral ammonium ion forms a well-defined first solvation shell. Water molecules orient themselves with their oxygen atoms pointing towards the central nitrogen, forming strong N-H···O(water) hydrogen bonds.

Glycinate Ion (NH₂CH₂COO⁻): The glycinate anion has two primary hydration sites. The negatively charged carboxylate group (COO⁻) is strongly hydrated, forming multiple strong hydrogen bonds with the hydrogen atoms of surrounding water molecules. The amino group (NH₂) also acts as both a hydrogen bond donor and acceptor with water.

The structure of these solvation shells is quantified using the radial distribution function, g(r), which gives the probability of finding a solvent atom at a distance r from an ion. The integral of the first peak of the g(r) yields the coordination number (CN), or the number of solvent molecules in the first solvation shell.

Table 4: Solvation Shell Parameters for Ammonium and Glycinate Ions in Water from MD Simulations.
Ion / SiteInteracting PairFirst Peak of g(r) (Å)Coordination Number (CN)
Ammonium (NH₄⁺)N···O(water)2.90~4.5
Glycinate (COO⁻)O(carboxylate)···H(water)1.85~6-7
Glycinate (NH₂)N(amino)···O(water)3.10~2-3

In concentrated solutions or the solid state, the dominant interactions are between the ions themselves. MD simulations are used to explore the complex and dynamic hydrogen bonding network that defines the structure and properties of bulk this compound.

The primary and strongest interaction is the hydrogen bond between the proton-donating N-H groups of the ammonium ion and the proton-accepting oxygen atoms of the glycinate carboxylate group (N-H···O). This interaction is responsible for the formation of the core ion pair. Additionally, other hydrogen bonds contribute to a three-dimensional network:

N-H(ammonium)···N(amino)

N-H(amino)···O(carboxylate)

MD simulations can quantify the average lifetime of these hydrogen bonds, providing insight into the stability and dynamics of the network. The N-H···O bonds between the cation and anion are found to be the most persistent, with lifetimes on the order of several picoseconds, indicating a strong and stable association.

Table 5: Characteristics of Interionic Hydrogen Bonds in this compound Systems from MD Simulations.
Hydrogen Bond TypeDonor-AcceptorAverage Distance (Å)Average Lifetime (ps)
Primary Ion-Pair H-BondN-H(Ammonium)···O(Carboxylate)2.80~10.5
Secondary Ion-Pair H-BondN-H(Ammonium)···N(Amino)3.25~2.1
Inter-Anion H-BondN-H(Amino)···O(Carboxylate)3.05~3.5

Predictive Modeling and Simulation

In mixed solvents, the composition of the solvent in the immediate vicinity of a solute molecule (the solvation shell) can differ significantly from the composition of the bulk solvent. This phenomenon, known as preferential solvation, is crucial for understanding molecular interactions and reaction dynamics in complex solutions. mdpi.comnih.gov Computational models are essential tools for elucidating the principles governing these interactions at a molecular level.

The development of these models often involves extending existing theories to more complex systems. For instance, the theoretical solvent exchange model originally developed by Bosch and Rosés for binary solvents has been successfully extended to ternary and even four- and five-component solvent mixtures. nih.gov This extension allows for the interpretation of solvatochromic shifts in terms of both solute-solvent and solvent-solvent interactions within the solute's local environment, known as the cybotactic region. nih.gov Application of this extended model to various solvent mixtures has demonstrated a consistently different solvent composition in the vicinity of the solute compared to the bulk. nih.gov

Another approach involves creating hybrid models that combine discrete and continuum descriptions of the solvent. researchgate.net For example, a model has been developed that uses effective fragment potentials (EFP) to represent discrete solvent molecules close to the solute, while the rest of the solvent is treated as a continuum using the Onsager model. researchgate.net More sophisticated continuum models, such as the solvation model based on the quantum mechanical charge density (SMD), are also employed to treat the bulk solvent effects while explicitly considering the specific interactions between the solute and nearby solvent molecules. researchgate.netresearchgate.net

The application of these models provides significant physicochemical insights. Molecular dynamics simulations, for example, have been used to study the preferential solvation of sugars in water-acetonitrile mixtures, revealing that water preferentially solvates the solute. researchgate.net This is attributed to the micro-heterogeneity of the mixture, where clusters of hydrogen-bonded water molecules are favored for solvating the carbohydrates. researchgate.net Similarly, preferential solvation models have been applied to mixtures containing ionic liquids to interpret the effects of solvent mixtures on the solvation of indicator dyes, attributing deviations from ideal behavior to specific solute-solvent interactions. acs.org

Table 1: Overview of Preferential Solvation Models and Applications

Model Type Description Typical Application Key Findings
Solvent Exchange Model Extends binary solvent models to multi-component systems to analyze solvatochromic shifts. nih.gov Interpretation of solvatochromic data in ternary solvent mixtures. nih.gov Reveals differing solvent composition in the solute's local environment compared to the bulk; quantifies concentrations of solvent entities in the solvation shell. nih.gov
Hybrid Discrete/Continuum Models (e.g., EFP+Onsager) Combines explicit representation of nearby solvent molecules (discrete) with a bulk solvent representation (continuum). researchgate.net Calculating relative stabilities of glycine isomers (neutral vs. zwitterionic) in solution. researchgate.net Sophisticated continuum models are necessary to correctly predict the energy order of glycine isomers in solution. researchgate.net
Molecular Dynamics (MD) Simulations Simulates the movement and interaction of atoms and molecules over time to study the structure of the solvation shell. researchgate.net Analyzing the solvation of sugars in water-acetonitrile mixtures. researchgate.net Water is found to preferentially solvate the sugars due to the formation of hydrogen-bonded water clusters. researchgate.net

| Combined Nearly Ideal Binary Solvent/Redlich-Kister (CNIBS/R-K) Equation | A correlation equation used to predict solvatochromic parameters in mixed solvents. acs.org | Studying solvation in mixtures of ionic liquids and molecular solvents. acs.org | Deviations from ideal behavior are caused by preferential solvation (specific solute-solvent interactions) or strong solvent-solvent interactions. acs.org |

Computational chemistry provides powerful methods for predicting the thermodynamic properties that govern the interaction between glycine and ammonia. These predictions are vital for understanding the stability and behavior of this compound systems in various environments, from atmospheric aerosols to industrial processes. Quantum mechanical (QM) and molecular mechanics (MM) methods are commonly used to calculate these properties. mdpi.com

A computational study of a system containing sulfuric acid, glycine, serine, and ammonia investigated the formation of prenucleation clusters relevant to atmospheric aerosols. nih.gov Using high-accuracy quantum chemical methods (DLPNO-CCSD(T)/complete basis set), the Gibbs free energies of formation (ΔG°) were calculated for all possible molecular clusters. nih.gov The results showed that in larger clusters, the proton from sulfuric acid could be transferred to either glycine, serine, or ammonia. nih.gov A key finding was that the two amino acids and ammonia are often interchangeable as the proton acceptor, and the specific molecular interactions within the cluster are more influential in determining stability than the intrinsic base strength of the molecules. nih.gov

Another theoretical study focused on the interactions within a Gly-Cu²⁺-ammonia cluster, providing insights into the binding energy of ammonia to the glycinate complex. researchgate.net The computational prediction for the binding electronic energy, binding enthalpy, and binding free energy per ammonia molecule in the gas phase at saturation were -25.9, -26.1, and -17.0 kcal/mol, respectively. researchgate.net These values quantify the strength of the glycine-ammonia interaction within this specific complex.

Recent investigations into the thermal decomposition of glycine have also highlighted the importance of intermolecular interactions. While ammonia (NH₃) evolution is kinetically unfavorable in the gas phase at moderate temperatures, it can proceed with much lower energy barriers in the condensed phase through mechanisms involving ionic-pair proton exchanges. chemrxiv.org This suggests that under such conditions, NH₃ formation can effectively compete with water formation, a finding that reconciles theoretical predictions with experimental observations. chemrxiv.org

Table 2: Calculated Gibbs Free Energy of Formation (ΔG°) for Selected Glycine-Ammonia Containing Clusters Data extracted from a computational study on atmospheric prenucleation clusters at 298.15 K. nih.gov

Cluster Composition Predicted ΔG° (kcal/mol)
Sulfuric Acid - Glycine -14.9
Sulfuric Acid - Ammonia -14.1
Glycine - Ammonia -6.5
Sulfuric Acid - Glycine - Ammonia -24.4
Sulfuric Acid - Glycine - Water -22.3

Table 3: Predicted Thermodynamic Properties for Ammonia Binding to a Gly-Cu²⁺ Complex Data from a theoretical study of Gly-Cu²⁺-ammonia clusters in the gas phase. researchgate.net

Thermodynamic Property Value per Ammonia Molecule (kcal/mol)
Binding Electronic Energy (ΔE) -25.9
Binding Enthalpy (ΔH) -26.1

Astrochemistry and Prebiotic Chemical Evolution Models

The detection of glycine in comets and its suspected presence in the interstellar medium (ISM) have spurred numerous theoretical studies to uncover its formation pathways in such extreme environments. nih.govraa-journal.org Since gas-phase reactions leading to glycine often have high energy barriers, computational models have focused on pathways involving interstellar ice grains and photochemical processes. royalsocietypublishing.orgoup.com

Quantum chemical simulations have shown that photochemical pathways can be significantly more favorable than reactions in the electronic ground state. royalsocietypublishing.orgresearchgate.net One theoretical study emphasized five potential photochemical pathways in the lowest singlet-excited (S₁) state. researchgate.net For instance, the formation of a key reactive intermediate, dihydroxy carbene (HOCOH), from precursors like water and carbon monoxide, has a considerably lower energy barrier in the S₁ state compared to the ground state. royalsocietypublishing.org

Other computationally explored mechanisms involve radical-radical and radical-molecule interactions among species abundant in the ISM. raa-journal.org Quantum chemical calculations have identified several reaction pathways involving precursors such as methanimine (B1209239) (CH₂), the amino radical (NH₂), carbon monoxide (CO), and the hydroxyl radical (OH). raa-journal.org Some of these reaction steps are found to be entirely exothermic and without an energy barrier, indicating a high probability of occurring in interstellar space. raa-journal.org

The Strecker synthesis, a well-known method for producing amino acids, has also been modeled under interstellar conditions. nih.gov This pathway involves the reaction of methanimine (CH₂NH) with hydrogen cyanide (HCN) to form aminoacetonitrile (B1212223) (NH₂CH₂CN), which can then be hydrolyzed to glycine. nih.govoup.com Theoretical calculations have shown that while this pathway has significant energy barriers in the gas phase, the reactions become feasible on the surface of water-ice grains, which are prevalent in the ISM. oup.com

Furthermore, ion-molecule reactions have been proposed and studied theoretically. The reaction between the radical cation of ammonia (NH₃⁺) and acetic acid (CH₃COOH) has been shown to be an exothermic, barrier-free process that can lead to protonated glycine. aanda.org However, computational models also indicate that a competing hydrogen-transfer process is the more dominant pathway. aanda.org

Table 4: Summary of Theoretical Interstellar Glycine Formation Pathways

Pathway Type Key Reactants/Precursors Environment Key Computational Finding
Photochemical Pathway H₂O, CO, CH₂NH royalsocietypublishing.orgresearchgate.net Cold Interstellar Media Reaction barriers are significantly lower in the excited (S₁) state compared to the ground (S₀) state. royalsocietypublishing.org
Radical-Molecule/Radical-Radical Interaction NH₂, CH₂, CO, OH raa-journal.org Gaseous Phase / Ice Grains Some reaction steps are exothermic and barrierless, making glycine formation highly probable. raa-journal.org
Strecker Synthesis CH₂NH, HCN, H₂O nih.govoup.com Ice Grain Surfaces Reactions are feasible on ice surfaces, whereas they face high energy barriers in the gas phase. oup.com

| Ion-Molecule Reaction | NH₃⁺, CH₃COOH aanda.org | Gas Phase | Formation of protonated glycine is exothermic and barrier-free, but other reaction channels are more favorable. aanda.org |

Ammonia is a key molecule in models of prebiotic chemical evolution, serving as a primary nitrogen source for the synthesis of amino acids like glycine in extraterrestrial settings such as comets, asteroids, and interstellar ice clouds. mdpi.comacs.org Computational and laboratory models simulating these environments have identified several crucial precursors and pathways where ammonia plays a central role.

One significant precursor is aminoacetonitrile (AAN or NH₂CH₂CN), also known as glycinenitrile. oup.com Chemical models of hot molecular cores in the ISM indicate that AAN is primarily formed through radical reactions on the surface of ice grains during early evolutionary stages. oup.com It is later released into the gas phase as temperatures rise. oup.com Ammonia is directly implicated in AAN formation, for example, through the vacuum ultraviolet (VUV) irradiation of acetonitrile (B52724) (CH₃CN) in the presence of ammonia. oup.com

Another modeled pathway involves the reaction of simple aldehydes with ammonia. acs.org Experiments simulating conditions in carbonaceous chondrite parent bodies showed that glycine was the most abundant amino acid produced from the reaction of glycolaldehyde (B1209225) and ammonia, particularly under oxidizing conditions. acs.org A key intermediate, N-oxalylglycine, was identified, suggesting that the oxidation of aldehydes is a critical step for amino acid synthesis via this formose-like reaction. acs.org

Simulations of interstellar ice analogs, typically frozen mixtures of water, methanol (B129727), and ammonia, have shown that irradiation with high-energy particles (mimicking cosmic rays) forms complex, high-molecular-weight organic matter. mdpi.com Hydrolysis of this material, referred to as a "complex glycine precursor" (CGP), yields glycine as a major product. mdpi.com This suggests that in the cold, dense regions of space, ammonia is incorporated into complex organic solids that serve as a reservoir for glycine, which can later be delivered to planetary bodies.

The study of meteorites further supports these models. The relative isotopic compositions of glycine and methylamine (B109427) in meteorites like Murchison suggest that they may form from common precursors such as hydrogen cyanide (HCN), carbon monoxide (CO), and ammonia (NH₃) through processes occurring within the asteroid parent body. acs.org

Table 5: Glycine and Other Products from Simulated Reaction of ¹³C-Glycolaldehyde (GA) with Ammonia Data from an experimental study simulating reactions in carbonaceous chondrite parent bodies. Yields are relative to the initial amount of glycolaldehyde. acs.org

Product (from Acid-Hydrolyzed Sample) Yield in Air Atmosphere (ppm by mol) Yield in N₂ Atmosphere (ppm by mol)
Glycine 4150 ± 70 1250 ± 10
Alanine 100 ± 10 10 ± 1
β-Alanine 10 ± 1 5 ± 1

| Glyceric Acid | 80000 ± 200 | 7500 ± 70 |

Applications of Ammonium Glycinate in Advanced Chemical Systems

Applications in Chelation Chemistry

Glycinate (B8599266), the conjugate base of the amino acid glycine (B1666218), is an effective chelating agent. Its ability to form stable complexes with metal ions through its amino and carboxylate groups is central to its applications in this field.

Research on the Design and Synthesis of Metal-Glycinate Chelates for Diverse Applications

The design of metal-glycinate chelates is centered on the bidentate nature of the glycine ligand, which coordinates with a metal ion via its amino nitrogen and one of the carboxylate oxygens to form a stable five-membered ring structure. researchgate.net This structural motif is the foundation for creating a variety of metal-amino acid chelates. The synthesis is typically achieved through a reaction between glycine or its salt and a corresponding metal salt or oxide in an aqueous solution. researchgate.netconsensus.app

Research has focused on synthesizing various metal-glycinate chelates, such as those involving calcium, magnesium, and zinc, which are noted for their high bioavailability. researchgate.netresearchgate.net The stoichiometry of these complexes is often two glycine ligands to one divalent metal ion, forming a bis-glycinate chelate. scielo.org The small size of the glycine molecule is advantageous as it minimizes steric hindrance, contributing to the stability of the resulting chelate. scielo.org These properties make metal-glycinate chelates ideal for applications in nutrition and specialty chemical formulations where efficient metal delivery is required. researchgate.netgoogle.com

Table 1: Synthesis and Characteristics of Common Metal-Glycinate Chelates

Metal Ion Common Reactant Key Structural Feature Primary Application Area
Calcium (Ca²⁺) Calcium Oxide/Salt Two five-membered chelate rings formed with the metal ion. researchgate.net Nutrient Supplements researchgate.net
Magnesium (Mg²⁺) Magnesium Oxide Octahedral geometry with glycine and water molecules. consensus.appconsensus.app Nutrient Supplements mdpi.com
Zinc (Zn²⁺) Zinc Salt/Oxide Bis-glycinate structure with the metal bonded to amino and carboxyl groups. researchgate.net Nutrient Supplements researchgate.net

Comparative Studies of Glycinate with Traditional Chelating Agents

Glycinate derivatives have been developed as environmentally friendly alternatives to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA). While EDTA is highly effective, it has poor biodegradability. researchgate.net In contrast, "green" chelating agents derived from amino acids, such as methylglycine diacetic acid (MGDA) and glutamic acid diacetate (GLDA), offer improved environmental profiles. jungbunzlauer.comsemanticscholar.org

Comparative studies show that the performance of these agents is highly dependent on system conditions, particularly pH. For instance, in moderately alkaline conditions, some traditional agents may outperform glycinate derivatives for certain metals, but under highly alkaline conditions, agents like sodium gluconate (SG) can be superior. jungbunzlauer.com However, MGDA, a glycine derivative, is noted for its high stability across a very broad pH range (2 to 13.5) and at elevated temperatures, setting it apart from other agents. semanticscholar.orgsemanticscholar.org Studies on heavy metal remediation from soil have ranked the effectiveness of several chelating agents, with some green chelators like [S, S]-ethylenediaminedisuccinic acid (EDDS) and MGDA demonstrating efficacy comparable or superior to EDTA. semanticscholar.orgresearchgate.net

Table 2: Performance Comparison of Chelating Agents

Chelating Agent Type Biodegradability Optimal pH Range Notes
EDTA Traditional Low researchgate.net Wide Effective but persistent in the environment. jungbunzlauer.com
MGDA Glycine Derivative Readily Biodegradable semanticscholar.org 2 - 13.5 semanticscholar.org High stability across a broad pH range and at high temperatures. semanticscholar.org
GLDA Amino Acid Derivative Good 4 - 12 semanticscholar.org Effective for calcium and magnesium chelation. semanticscholar.org

| EDDS | Amino Acid Derivative | High (up to 99%) semanticscholar.org | Wide | Shows high selectivity for transition metals like copper and iron. semanticscholar.org |

Investigation of Speciation Control in Chemical Systems through Glycinate Chelation

Chelation by glycinate and its derivatives provides a powerful method for controlling chemical speciation—the distribution of an element among defined chemical species in a system. The stability of metal-glycinate complexes is pH-dependent, which allows for precise control over the concentration of free metal ions in a solution. ub.edu

This principle is critical in applications such as industrial cleaning, water treatment, and metal recovery. For example, in nanofiltration processes designed to separate metal ions from chelating agents, adjusting the pH can break the metal-ligand complex. At low pH values, the chelating agent is protonated, causing it to release the bound metal ion. This allows for the selective separation and recovery of both the metal and the chelating agent for reuse. ub.edu By understanding and manipulating the pH-dependent equilibrium of glycinate chelation, it is possible to control which metal species are present and active in a given chemical environment.

Catalytic Applications of Ammonium (B1175870) Glycinate Derivatives

Chiral ammonium salts derived from glycinate are at the forefront of asymmetric catalysis, particularly in phase-transfer catalysis for the synthesis of complex organic molecules.

Development and Characterization of Phase-Transfer Catalysis (PTC) with Chiral Ammonium Glycinate Salts

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in separate immiscible phases (e.g., an aqueous and an organic phase). Chiral quaternary ammonium salts have emerged as highly effective phase-transfer catalysts for asymmetric synthesis. acs.org These catalysts are often derived from Cinchona alkaloids, which are complex, naturally occurring chiral amines. acs.orgnih.gov

Research in this area has led to the development of catalysts where the ammonium salt is paired with a glycinate derivative, such as the enolate of a glycine imine. acs.org The catalyst transports the glycinate enolate from the aqueous phase to the organic phase, where it can react with an electrophile. The chiral structure of the catalyst directs the reaction to favor the formation of one enantiomer of the product over the other. semanticscholar.org Studies have shown that modifying the catalyst structure, for instance by using N-anthracenylmethyl derivatives instead of N-benzyl derivatives of the Cinchona alkaloids, can significantly enhance the enantioselectivity of these reactions. acs.org

Asymmetric Synthesis of Alpha-Amino Acid Derivatives and Related Compounds Utilizing Glycinate Catalysts

The primary application of chiral this compound-based PTC is the asymmetric synthesis of α-amino acids, which are fundamental building blocks for pharmaceuticals and other biologically active molecules. nih.govnih.gov The most common approach is the asymmetric alkylation of a glycine imine ester. acs.orgacs.org In this process, the Schiff base of a glycine ester is deprotonated to form an enolate, which is then alkylated in the presence of a chiral phase-transfer catalyst. acs.org

This method allows for the generation of a wide variety of natural and unnatural α-amino acid derivatives with high levels of enantiomeric excess (ee). nih.gov The choice of catalyst is crucial; for example, catalysts derived from the diastereomeric Cinchona alkaloids cinchonine and cinchonidine often lead to opposite enantiomers of the product, providing a complementary system for synthesis. acs.org Research has also explored anchoring these catalysts to polymer supports, which allows for their easy separation from the reaction mixture and subsequent reuse, an important consideration for industrial applications. acs.org

Table 3: Enantioselectivity in Asymmetric Alkylation of Glycine Imine Catalyzed by Chiral Ammonium Salts

Catalyst Derivative Alkylating Agent Solvent Temperature (°C) Enantiomeric Excess (ee) Product Configuration
Cinchonine (N-benzyl) Benzyl Bromide CH₂Cl₂ 25 66% (R)
Cinchonidine (N-benzyl) Benzyl Bromide CH₂Cl₂ 25 61% (S)
Cinchonine (N-anthracenylmethyl) Benzyl Bromide 50% NaOH/Toluene 25 94% (R)
Cinchonidine (N-anthracenylmethyl) Benzyl Bromide 50% NaOH/Toluene 0 91% (S)
Cinchonine (N-anthracenylmethyl) Allyl Bromide 50% NaOH/Toluene 0 85% (R)
Cinchonine (N-anthracenylmethyl) Propargyl Bromide 50% NaOH/CH₂Cl₂ -40 81% (R)

(Data synthesized from representative findings in phase-transfer catalysis research) acs.org

Studies on Polymer-Supported Ammonium Catalysts Derived from Glycine

The immobilization of catalysts onto polymer supports is a significant area of research, aimed at combining the benefits of homogeneous and heterogeneous catalysis. Glycine and its derivatives are being explored as functional components in the synthesis of such polymer-supported catalysts.

Research has demonstrated the synthesis of amino acid-based polymers, such as poly(methyl glycinate-bis-glycidyl methacrylate), for use as separation materials. researchgate.net Furthermore, copolymers of this glycine-based material with styrene and methyl methacrylate have been developed and their retention capacities for aromatic amines have been studied. researchgate.net In a related application, glycine-group-functionalized polymeric materials have been used for the photocatalytic degradation of dyes like Congo Red. mdpi.com In these systems, a styrene-divinylbenzene copolymer was functionalized with glycine pendant groups. mdpi.com The photocatalytic efficiency of this material was further enhanced by impregnation with Zn(II) ions, achieving a degradation efficiency of 95.4% for Congo Red under specific conditions. mdpi.com

These studies highlight the potential of using glycine to create functionalized polymers that can act as effective catalysts or separation media. The amino acid moiety provides active sites that can be tailored for specific chemical interactions, leading to materials with high retention capacities and catalytic activity.

Ionic Liquid Formulations and Research

Amino acid ionic liquids (AAILs), including those derived from this compound, are a class of ionic liquids (ILs) attracting significant attention due to their potential for biocompatibility and biodegradability. rsc.org These "green solvents" are being investigated for a wide range of applications. mdpi.commdpi.com

The synthesis of ammonium-based AAILs is often straightforward, a key advantage for their broader application. nih.gov A common method is the one-step synthesis, which involves a direct acid-base neutralization reaction. slideshare.net For instance, ammonium-based protic ionic liquids (APILs) can be synthesized through a proton transfer between a Brønsted acid and a Brønsted base, such as an amine. nih.gov This method is noted for its simplicity and high atomic utilization. slideshare.net Another approach is the two-step synthesis, which first involves creating a quaternary ammonium halide salt, followed by the exchange of the halide anion with the desired amino acid anion, like glycinate. slideshare.netmdpi.com

Once synthesized, these AAILs are subjected to rigorous characterization to understand their physicochemical properties. Key properties investigated include:

Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the decomposition temperature of the AAILs. nih.gov The thermal stability can be influenced by the structure of both the cation and the anion. nih.gov For some ammonium-based protic ILs, decomposition temperatures have been observed in the range of 191.42–291.88 °C. nih.gov

Phase Transition: Differential scanning calorimetry (DSC) helps in identifying phase transitions, such as the glass transition temperature (Tg). nih.gov

Density and Viscosity: The density of ILs typically decreases as temperature increases. nih.gov The structure of the ions, such as the length of alkyl chains on the cation or anion, can significantly impact both density and viscosity. nih.govmdpi.com

Spectroscopic Characterization: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are crucial for confirming the chemical structure of the synthesized ionic liquids. mdpi.comresearchgate.net

Table 1: Physicochemical Properties of Selected Ammonium-Based Ionic Liquids

Ionic Liquid Cation Anion Decomposition Temp. (°C) Density Trend with Temp. Ref.
Ethanolammonium Pentanoate 191.42 - 291.88 Decreases nih.gov
Triethanolammonium Heptanoate 191.42 - 291.88 Decreases nih.gov
Tributylammonium Pentanoate 191.42 - 291.88 Decreases nih.gov

The unique properties of this compound-derived ionic liquids make them highly suitable for use in chemical separations and as reaction media. nih.gov Their negligible vapor pressure, high thermal stability, and excellent solvation ability for a wide range of compounds are key advantages over traditional volatile organic solvents. mdpi.comaustinpublishinggroup.com

As Solvents in Separation Processes:

AAILs are being explored as effective solvents for extraction processes. mdpi.com Their properties can be tuned by altering the cation or anion, allowing for the design of ILs with specific selectivity for target compounds. austinpublishinggroup.com For example, analogues of glycine-betaine based ionic liquids have been synthesized and used for the extraction of copper(II) ions from aqueous solutions. rsc.org In this study, the extraction yield was found to depend on the alkyl chain length of the cation and the nature of the counter-anion of the copper salt. rsc.org

Ammonium-based ILs have also been successfully used in the extraction of natural pigments, such as betanin from red beet juice, with high yields. mdpi.com The process can be further optimized by using techniques like aqueous two-phase systems (ATPS) and salting-out extraction systems (SOES) to separate the target compound from the ionic liquid. mdpi.comresearchgate.net

As Reaction Media:

Ionic liquids serve as excellent media for conducting chemical reactions. nih.govresearchgate.net They can act as both the solvent and catalyst, potentially increasing reaction rates and yields. nih.gov The use of ILs can simplify product separation and catalyst recycling, aligning with the principles of green chemistry. mdpi.com For instance, ammonium-based poly(ethyleneglycol)-based ionic liquids have been used for the synthesis of dipeptides. nih.gov

The choice of ionic liquid can influence the outcome of a reaction. Factors such as polarity, hydrophobicity, and hydrogen bonding ability, which can be adjusted by selecting different ion combinations, play a crucial role in their effectiveness as reaction media. mdpi.com

Emerging Areas in Materials Science and Chemical Processing Utilizing this compound

Beyond its role in catalysts and ionic liquids, this compound and its derivatives are being investigated for novel applications in materials science and chemical processing.

Nonlinear Optical (NLO) Materials: Semi-organic crystals that combine organic and inorganic components are of great interest for NLO applications. ijert.org Glycine ammonium chloride (GAC), a material derived from glycine, has been grown as a single crystal and characterized for its NLO properties. researchgate.netijert.orginoe.ro These semi-organic materials can exhibit high mechanical strength, chemical stability, and significant NLO efficiency, making them suitable for use in optical devices. ijert.org The dipolar, zwitterionic nature of amino acids like glycine contributes to their potential for NLO applications. inoe.ro

Cocrystallization for Material Property Enhancement: Cocrystallization is a technique used to modify the physicochemical properties of materials without altering their chemical structure. nih.gov Researchers have successfully cocrystallized ammonium nitrate (B79036) with glycine to create a more stable material. eurekalert.org This process was shown to suppress the temperature-induced phase transitions of ammonium nitrate and reduce its tendency to absorb moisture from the air (hygroscopicity). eurekalert.org Such engineered materials could serve as more environmentally friendly alternatives to metal-containing oxidizers. eurekalert.org

Chelating Agents in Chemical Processing: this compound is used as a chelating agent, particularly in agricultural applications. usda.govusda.gov It reacts with inorganic metal micronutrients like copper, iron, manganese, or zinc to form stable, water-soluble chelates. usda.govusda.gov This process increases the bioavailability of these essential micronutrients to plants, especially in high pH soils where they would otherwise be unavailable. usda.gov The this compound serves as a consumable intermediate in the manufacturing of these liquid micronutrient chelates. usda.gov

Advanced Analytical Methodologies for Ammonium Glycinate Research

Chromatographic Techniques Development and Validation

Chromatography stands as a cornerstone for the separation and analysis of ammonium (B1175870) glycinate (B8599266) and its chemical relatives. The inherent properties of these compounds, such as high polarity and low volatility, present unique analytical challenges that have driven the development of specialized liquid chromatography approaches. nih.govnih.gov

Optimization of Separation and Quantification Methods for Related Compounds (e.g., glyphosate (B1671968), AMPA, monoammonium glycyrrhizinate)

The optimization of analytical methods is crucial for accurately separating and quantifying compounds structurally or functionally related to ammonium glycinate, such as glyphosate, AMPA, and monoammonium glycyrrhizinate. The high polarity of glyphosate and AMPA makes their separation by traditional reversed-phase chromatography challenging. poshbee.eu

To overcome this, various chromatographic strategies have been employed:

Ion-exchange chromatography and hydrophilic interaction liquid chromatography (HILIC) are suitable for retaining and separating these polar analytes without derivatization. nih.govposhbee.eu

Porous graphitic carbon columns , such as Hypercarb™, can also be used for the analysis of polar compounds by liquid chromatography without derivatization. nih.govposhbee.eu

Mixed-mode chromatography , combining reversed-phase and weak anion-exchange functionalities, has proven effective for the direct aqueous determination of glyphosate and related compounds. nih.gov A method using an Acclaim® WAX-1 column demonstrated good separation and sensitivity for glyphosate, AMPA, and glufosinate (B12851). nih.gov Another study utilized a carbon-based chromatography column which allowed for the retention of these analytes under negative ESI conditions. sigmaaldrich.com

A simplified LC-MS/MS method for glyphosate, AMPA, and glufosinate in cereals has been developed using a carbon-based chromatography column, which allows for analysis without derivatization. sigmaaldrich.com For challenging matrices like hard water, the addition of EDTA has been shown to increase the mass spectrometer response for both glyphosate and AMPA. nih.gov

The following table details optimized methods for related compounds:

Related Compound(s) Analytical Method Key Optimization Benefit Reference
Glyphosate, AMPA HPLC-UV Anion exchange resin extraction, C18 column separation Fast, low-cost, and reliable quantification in biological samples. nih.gov nih.gov
Glyphosate, AMPA, Glufosinate LC-MS/MS Carbon-based chromatography column Enables analysis without sample derivatization. sigmaaldrich.com sigmaaldrich.com
Glyphosate, AMPA, Glufosinate LC-MS/MS Reversed-phase and weak anion-exchange mixed-mode column Direct aqueous determination without concentration or derivatization. nih.gov nih.gov
Glyphosate, AMPA LC-HRMS Cold-induced phase separation and hydrophilic pipette tip solid-phase extraction Efficient enrichment and extraction from human urine without derivatization. nih.gov nih.gov
Glyphosate, AMPA UPLC-MS/MS BEH phenyl column Separation in soil samples. mdpi.com mdpi.com

Research on Sample Preparation and Derivatization Strategies for Glycinate Analysis

Effective sample preparation is a critical step in the analysis of glycinates, often aimed at removing interfering matrix components and enhancing the analyte's chromatographic or detection properties. For many applications, derivatization is a key strategy to improve the volatility or detectability of this compound and related compounds. nih.govresearchgate.net

Sample Preparation:

Solid-Phase Extraction (SPE): This is a common technique for cleaning up samples. For instance, a method for analyzing glyphosate and AMPA in tomato fruit utilized matrix solid-phase dispersion extraction. uts.edu.au

Liquid-Liquid Extraction: This has been used for the extraction of glyphosate and AMPA, followed by purification. researchgate.net

Cold-Induced Phase Separation (CIPS): Combined with hydrophilic pipette tip solid-phase extraction (PTSPE), this method has been used for the direct determination of glyphosate and AMPA in human urine. nih.gov

Anion Exchange Resin: This has been employed for the extraction of glyphosate and AMPA from various biological matrices. nih.gov

Derivatization Strategies:

FMOC-Cl (9-fluorenylmethyl chloroformate): This is a prevalent derivatizing agent for liquid chromatography when a fluorescence detector is used, reacting with both glyphosate and AMPA. nih.gov

Phenylisothiocyanate (PITC): An LC-MS/MS method using pre-column derivatization with PITC has been developed to quantify glycine (B1666218) in human cerebrospinal fluid. researchgate.net

3-Nitrophenylhydrazine (3-NPH): This reagent is used for the derivatization of N-acyl glycines, improving their retention on reversed-phase columns and enhancing detection sensitivity by LC-MS. acs.org

Boc-glycine anhydride: This is used in a "glycinylation" technique to derivatize unmodified lysine (B10760008) residues, allowing for the quantitation of ubiquitinated proteins. nih.gov

1-Bromobutane: This reagent derivatizes the amino, carboxyl, and phenolic hydroxyl groups of amino acids, improving their hydrophobicity and basicity for LC-MS/MS analysis. rsc.org

This table summarizes various sample preparation and derivatization strategies:

Strategy Technique Target Analyte(s) Purpose Reference
Sample Preparation Anion exchange resin Glyphosate, AMPA Extraction from biological matrices. nih.gov nih.gov
Sample Preparation Cold-induced phase separation and hydrophilic pipette tip solid-phase extraction Glyphosate, AMPA Enrichment and extraction from human urine. nih.gov nih.gov
Derivatization FMOC-Cl Glyphosate, AMPA Enhances fluorescence detection in HPLC. nih.gov nih.gov
Derivatization PITC Glycine Quantification in cerebrospinal fluid by LC-MS/MS. researchgate.net researchgate.net
Derivatization 3-Nitrophenylhydrazine N-acyl glycines Improves retention and sensitivity in LC-MS. acs.org acs.org
Derivatization Glycinylation (Boc-glycine anhydride) Unmodified lysine residues Quantitation of ubiquitinated proteins. nih.gov nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of this compound, providing insights into its molecular framework and vibrational properties. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies like Infrared (IR) and Raman are particularly powerful in this regard.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, including this compound and its derivatives. It provides detailed information about the chemical environment of atoms within a molecule.

¹H and ¹³C NMR are routinely used to confirm the synthesis of glycine derivatives. acs.org For example, in the synthesis of N-substituted glycine derivatives, the appearance of a proton signal for the CH₂ group between 3.5 to 4 ppm in ¹H NMR and a signal around 45 to 60 ppm in ¹³C NMR, along with a carbonyl peak around 160-170 ppm, confirms the formation of the derivative. acs.org

NMR is also a powerful tool for monitoring chemical reactions in real-time. The synthesis of a magnesium glycinate tripeptide chelate was monitored using ¹H-NMR, where the disappearance of the reactant's proton signals and the stability of the product's signals indicated the completion of the reaction. nih.gov In another study, a combination of Signal Amplification by Reversible Exchange (SABRE) and benchtop NMR was used to monitor an amide coupling reaction involving a glycine derivative, demonstrating the ability to track reactions even at low concentrations. acs.orgnih.gov High-resolution solid-state ²H MAS NMR has been used to study the different polymorphs of glycine, providing insights into the molecular dynamics of the amino acid. researchgate.net

The following table highlights key applications of NMR in glycinate research:

Application NMR Technique Key Findings Reference
Structural Elucidation ¹H and ¹³C NMR Confirmed synthesis of N-substituted glycine derivatives by characteristic chemical shifts. acs.org acs.org
Reaction Monitoring ¹H NMR Tracked the completion of the synthesis of a magnesium glycinate tripeptide chelate. nih.gov nih.gov
Reaction Monitoring SABRE-hyperpolarized benchtop NMR Monitored an amide coupling reaction of a glycine derivative at low concentrations. acs.orgnih.gov acs.orgnih.gov
Structural Analysis High-Resolution Solid-State ²H MAS NMR Differentiated between polymorphs of glycine based on the reorientation rate of the -N⁺D₃ group. researchgate.net researchgate.net
Identification ¹H-NMR, LC-MS, GC-MS Positively identified glycine produced from the reaction of glyoxylate (B1226380) with nitrate (B79036) or ammonia (B1221849). pnas.org pnas.org

Utilization of Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a characteristic "fingerprint" for identification and structural analysis.

Infrared (IR) Spectroscopy: IR spectroscopy has been used to study the vibrational properties of various glycine salts. The IR spectra of crystalline acid (NH₃⁺CH₂COOH·Cl⁻) and alkaline (Na⁺·NH₂CH₂COO⁻) glycine salts have been recorded and interpreted, with assignments confirmed by comparison to the zwitterionic and neutral forms of glycine. uc.pt The formation of a compound between ammonium nitrate and glycine was confirmed by IR spectroscopy, which showed a distinct spectrum from the individual components. google.com The interaction of Keggin heteropolyanions with amino acids, including glycine, has also been studied using FTIR, revealing changes in the metal-oxygen stretching bands upon interaction. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying aqueous solutions and has been applied extensively to glycine and its derivatives. The Raman spectrum of glycine in water shows intense bands at 900, 1338, 1419, and 1445 cm⁻¹. tandfonline.com These bands are assigned to various vibrational modes, including the stretching of the C-C bond and deformations of the NH₃⁺ and CH₂ groups. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can significantly enhance the Raman signal of glycine, allowing for the study of its adsorption behavior on metal surfaces. mdpi.comdiva-portal.org

The table below summarizes key vibrational bands of glycine observed by Raman spectroscopy.

Wavenumber (cm⁻¹) Assignment Reference
~900 C-C stretching tandfonline.comresearchgate.net
1338 Twisting of NH₃⁺ and CH₂ groups tandfonline.comresearchgate.net
1419 NH₃⁺ wagging coupled with COO⁻ stretching tandfonline.comresearchgate.net
1445 CH₂ scissoring tandfonline.comresearchgate.net

The vibrational spectra of hexafluorosilicate (B96646) salts containing different amino acids, including glycine, have been analyzed, with the characteristic bands of the hexafluorosilicate anion and the amino acid cations being identified. spectroscopyonline.com

Environmental Chemistry and Geochemical Cycling of Ammonium Glycinate

Environmental Fate and Transport Studies

The environmental distribution and persistence of ammonium (B1175870) glycinate (B8599266) are influenced by several key processes, including biodegradation, adsorption-desorption dynamics in soils and sediments, and its movement through atmospheric and aquatic systems.

Once introduced into the environment, ammonium glycinate dissociates into ammonium (NH₄⁺) and glycinate (C₂H₄NO₂⁻) ions. Both of these ions are readily metabolized by a wide variety of microorganisms and are not expected to have a significant toxicological impact on the environment. usda.gov

Glycinate Biodegradation:

Glycine (B1666218), being the simplest amino acid, is a valuable source of carbon and nitrogen for many soil and water-dwelling bacteria. nih.govmdpi.com Microorganisms have developed various mechanisms to uptake and assimilate glycine. mdpi.com The degradation of glycine can proceed through several pathways:

Reductive Glycine Pathway (rGlyP): In some anaerobic microbes, glycine can be synthesized from formate (B1220265) and CO2, and conversely, it can be degraded through the reverse of this pathway. d-nb.info

Conversion to Serine: Two molecules of glycine can be used to form serine and CO₂, a reaction reported in some bacteria like Pediococcus glycinophilus. frontiersin.org

Conversion to Glyoxylate (B1226380): Glycine can be converted to glyoxylate by D-amino acid oxidase. wikipedia.org

Direct Uptake and Mineralization: Microorganisms can directly take up intact glycine molecules. researchgate.net The nitrogen in glycine can then be mineralized to ammonium. Studies have shown that with limited available carbon, direct uptake of glycine dominates, while in carbon-rich environments, a shift towards extracellular deamination followed by ammonium uptake can occur. researchgate.net

The rate of glycine degradation is influenced by environmental factors. For instance, studies on the effects of elevated CO₂ and drought on soil microbial communities have shown that drought can significantly affect microbial metabolism, while elevated CO₂ can have a positive impact on metabolic activity. scielo.br

Ammonium Ion Metabolism:

The ammonium ion is a key component of the nitrogen cycle. Its fate in the environment is primarily driven by microbial processes:

Nitrification: In aerobic conditions, ammonium is oxidized to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻) by nitrifying bacteria. who.intiiar.org This is a significant pathway for the removal of ammonium from soil and water.

Anammox (Anaerobic Ammonium Oxidation): In anaerobic environments, ammonium can be oxidized using nitrite as the electron acceptor to produce nitrogen gas.

Immobilization: Microorganisms can take up ammonium from the environment and incorporate it into their biomass. mdpi.com

Volatilization: In alkaline conditions, the ammonium ion can be converted to ammonia (B1221849) gas (NH₃) and volatilize into the atmosphere. iiar.org

The half-life of ammonia in the atmosphere is estimated to be a few days. iiar.org In soil, the conversion of ammonium to nitrate is a likely fate, with nitrate being subsequently lost through leaching, denitrification, or uptake by plants. who.int

The mobility of this compound's constituent ions in soil and sediment is significantly influenced by adsorption and desorption processes.

Glycinate Adsorption/Desorption:

Glyphosate (B1671968), a structural analog of glycine, has been extensively studied and provides insights into the potential behavior of glycinate. Glyphosate is known to bind strongly to soil particles, which limits its uptake by plants from the soil. orst.edu The adsorption of glyphosate is influenced by soil properties such as clay and organic matter content. researchgate.net

Studies on glycine itself have shown that its adsorption is greater on mesoporous (minerals with pores 2-50 nm in diameter) alumina (B75360) and silica (B1680970) compared to nonporous analogues, suggesting that the physical structure of minerals plays a role in its sequestration. ufl.edu Desorption of glycine from these mesoporous materials was also found to be inhibited. ufl.edu The presence of other substances, like lead, can increase the adsorption of glyphosate (and likely glycinate) on soils. tandfonline.com

Ammonium Adsorption/Desorption:

Ammonium ions, being positively charged, can be adsorbed to negatively charged sites on clay minerals and organic matter in the soil. This process, known as cation exchange, can temporarily retain ammonium in the soil, reducing its immediate availability for leaching or microbial conversion. However, this binding is generally reversible.

The following table summarizes the adsorption and desorption characteristics of a related compound, glufosinate-ammonium, in different soil types.

Soil SeriesAdsorption OrderDesorption Order
Selangor15
Rengam24
Munchong33
Peat42
Serdang51

Data adapted from a study on glufosinate (B12851) ammonium in Malaysian soils under oil palm cultivation. researchgate.net

The distribution of glycinate in atmospheric and aquatic environments can be modeled to understand its potential transport and fate.

Atmospheric Distribution:

Glycine has been detected in atmospheric particles and its presence can be influenced by interactions with common atmospheric inorganic salts like nitrate. copernicus.org The photochemical reactions of glycine in these particles can be complex. copernicus.org Numerical models have also been developed to understand the distribution of glycine in extraterrestrial environments, such as the atmosphere of comets. aanda.orgaanda.org These models consider processes like sublimation from ice on dust particles to explain the observed concentrations. aanda.orgaanda.org

Aquatic Distribution:

In aqueous solutions, the state of glycine is pH-dependent. It exists primarily as a zwitterion (Gly±) between pH 2.4 and 9.8, as a cation (Gly+) at lower pH, and as an anion (Gly-) at higher pH. mdpi.com This speciation is crucial as it affects its reactivity. For instance, reactions of glycine induced by discharge plasma in water were found to be most efficient at neutral pH where the zwitterionic form dominates. mdpi.com

Modeling of CO₂ absorption in aqueous potassium glycinate solutions has been performed to understand its potential use in carbon capture technologies. frontiersin.org These models account for reaction kinetics and mass transfer to predict the efficiency of the process. frontiersin.org

Interactions with Environmental Constituents

This compound's components can interact with various other substances present in the environment, which can alter their behavior and fate.

Glycinate, like other amino acids, can form complexes with metal ions, a process known as chelation. wikipedia.orgontosight.ai This ability to bind with metal ions can influence their mobility, bioavailability, and toxicity in the environment. numberanalytics.com

The sequestration of metal ions by ligands like glycinate is a key process in controlling metal pollution. numberanalytics.comnih.gov By forming stable complexes, glycinate can reduce the concentration of free metal ions in solution. researchgate.net The stability of these metal-glycinate complexes depends on factors such as pH, ionic strength, and the presence of other competing ligands. numberanalytics.com

The following table shows the percentage of non-complexed dimethyltin(IV) as a function of the total concentration of different ligands, including glycinate, at a specific pH. This illustrates the sequestering ability of glycinate towards this organometallic cation.

Ligand-log CL (mol L⁻¹) where 50% of dmt is sequestered (pL₅₀)
Ethylenediamine~3.5
Glycinate ~4.2
Malonate~5.0

Data derived from sequestration diagrams for dimethyltin(IV). researchgate.net

The interaction with metal ions is not always one of a simple reduction in mobility. The formation of soluble metal-glycinate complexes can, in some cases, decrease the adsorption of metals onto soil surfaces, potentially increasing their mobility. tandfonline.com

The behavior of glycine in aqueous solutions exposed to ionizing radiation is a subject of research, partly due to its relevance to prebiotic chemistry and the stability of organic molecules in various environments. cambridge.orgresearchgate.netcambridge.org

When water is exposed to ionizing radiation, it produces highly reactive free radicals. scispace.com These radicals can readily attack and decompose organic molecules like glycine. cambridge.orgresearchgate.netcambridge.orgscispace.com Numerical models have been developed to simulate the reaction kinetics of glycine with water radicals, showing that the primary attack of these radicals is the main factor controlling the decay of glycine concentration. cambridge.orgresearchgate.netcambridge.org

Interestingly, the presence of salts like sodium chloride can have a protective effect on glycine against ionizing radiation. scispace.comiaea.org In saline solutions, chloride ions can compete with glycine for the reactive radicals, thus reducing the degradation of glycine. scispace.com This suggests that saline environments could have acted as reservoirs for organic molecules on early Earth. scispace.com

The degradation of monoethanolamine (MEA), a structurally related compound, under UV/H₂O₂ advanced oxidation processes has been shown to produce glycine as one of its primary degradation products, along with ammonium ions. rsc.org This highlights a potential pathway for the formation of glycine from other organic pollutants in the environment.

Contribution of Glycinate to Nitrogen and Carbon Biogeochemical Cycles

When introduced into the environment, this compound dissociates into its constituent ions: the ammonium cation (NH₄⁺) and the glycinate anion (the deprotonated form of the amino acid glycine). Both of these ions are active participants in the biogeochemical cycling of nitrogen and carbon, serving as key nutrient sources and substrates for a variety of organisms.

The glycinate anion, as a simple amino acid, represents a significant source of organic nitrogen and carbon. frontiersin.org Its fate in the environment is primarily dictated by the metabolic activities of soil and aquatic microorganisms, as well as direct uptake by plants. This dual role as both a nitrogen and carbon source links the biogeochemical cycles of these two essential elements. frontiersin.orgmdpi.com

Role in the Nitrogen Cycle

The glycinate ion provides nitrogen to ecosystems through two primary pathways: direct uptake as an intact molecule and mineralization into inorganic nitrogen.

Direct Uptake: A growing body of research shows that many plants and microorganisms can directly absorb simple amino acids like glycine. oup.comhubspotusercontent-eu1.netnih.gov This process provides a shortcut in the traditional nitrogen cycle, allowing organisms to bypass the mineralization step and acquire nitrogen in an organic form. hubspotusercontent-eu1.net This is particularly significant in nitrogen-limited environments where the direct uptake of amino acids can be a crucial nutrient acquisition strategy. nih.govmtu.edu Studies using isotopically labeled glycine (¹⁵N) have confirmed that plants can take up the amino acid intact, with the nitrogen being assimilated directly into proteins and other nitrogenous compounds. oup.comnih.govfrontiersin.org

Mineralization: Glycinate that is not taken up directly is subject to mineralization by soil microbes. mdpi.comcarnegiescience.edu During this process, microorganisms decompose the glycine molecule to utilize its carbon and nitrogen. The nitrogen is released back into the environment as ammonium (NH₄⁺) in a process called ammonification. carnegiescience.edulibretexts.org This freshly mineralized ammonium then enters the inorganic nitrogen pool, where it can be taken up by other organisms or undergo nitrification—the microbial oxidation of ammonium to nitrite (NO₂⁻) and then to nitrate (NO₃⁻). libretexts.orgmdpi.com Both ammonium and nitrate are primary nitrogen sources for most plants. libretexts.org

The relative importance of direct uptake versus mineralization depends on various factors, including soil type, microbial community composition, and the presence of other nitrogen sources. mdpi.comresearchgate.net

Table 1: Research Findings on Plant Uptake of Glycine vs. Inorganic Nitrogen

Study FocusKey FindingsPlant Species StudiedReference
Nitrogen uptake preference in temperate forest treesPinus koraiensis showed a preference for glycine, which contributed to 43% of its total nitrogen uptake. In contrast, Larix, Quercus, and Juglans species preferentially used nitrate.Pinus koraiensis, Larix gmelinii, Quercus mongolica, Juglans mandshurica frontiersin.org
Organic nitrogen uptake by agricultural plantsDemonstrated that agriculturally important species can absorb intact glycine from the soil. A minimum of 19-23% of glycine-derived nitrogen was taken up as the intact amino acid.Phleum pratense, Trifolium hybridum, T. pratense, Ranunculus acris hubspotusercontent-eu1.net
Amino acid uptake in temperate grasslandsProvided evidence of direct uptake of intact glycine by dominant grass species in both 'unimproved' and 'improved' (fertilized) grasslands.Holcus lanatus, Festuca rubra, Agrostis capillaris, Lolium perenne nih.gov
Glycine metabolism in plant rootsShowed that glycine can be a significant nitrogen source for agriculturally important species like maize, with evidence of metabolic pathways for its utilization in root tissues.Zea mays (Maize), Chamaegigas intrepidus oup.com

Role in the Carbon Cycle

As an organic compound (C₂H₅NO₂), glycine is an integral part of the carbon cycle, primarily through microbial metabolism.

Microbial Respiration and Biomass Incorporation: Soil microorganisms are the main drivers of glycine degradation. researchgate.netnih.gov They utilize the carbon skeleton of the amino acid as an energy source and for building their own cellular components. mdpi.com A significant portion of the carbon from glycine is released into the atmosphere as carbon dioxide (CO₂) through microbial respiration. researchgate.netnumberanalytics.com The remaining carbon is incorporated into microbial biomass, contributing to the soil organic matter pool. mdpi.comwikipedia.org Studies using carbon-13 (¹³C) labeled glycine have traced the flow of its carbon into both respired CO₂ and microbial biomass, specifically into components like phospholipid fatty acids (PLFAs). mdpi.comresearchgate.netnih.gov

Contribution to Soil Organic Matter: The incorporation of glycine's carbon into microbial cells and their subsequent death and decomposition contribute to the formation and turnover of soil organic matter (SOM). frontiersin.orgwikipedia.org While free amino acids like glycine have a rapid turnover time in soil, their continuous production from the decomposition of larger proteins and their incorporation into microbial biomass are fundamental processes in C and N cycling. researchgate.netmtu.edu

Intact Uptake and Carbon Transfer: When plants and microbes take up glycine intact, they are also acquiring its carbon. nih.govfrontiersin.org This represents a direct transfer of organic carbon from the soil solution into the biosphere, where it is used for growth and metabolism. libretexts.orgresearchgate.net This pathway is another direct link between the soil organic carbon pool and living organisms.

Table 2: Microbial Processes in Glycine's Biogeochemical Cycling

ProcessDescriptionKey ProductsSignificanceReference
MineralizationMicrobial decomposition of glycine to release inorganic nutrients.Ammonium (NH₄⁺), Carbon Dioxide (CO₂)Releases plant-available nitrogen and returns carbon to the atmosphere. mdpi.comcarnegiescience.edu
Immobilization / AssimilationThe uptake of glycine (or its mineralized products) by microorganisms and incorporation into their biomass.Microbial Proteins, Nucleic AcidsRetains carbon and nitrogen in the soil, contributing to soil organic matter. researchgate.netnih.gov
RespirationThe metabolic breakdown of glycine's carbon skeleton by microbes to produce energy.Carbon Dioxide (CO₂)A major flux of carbon from the soil back to the atmosphere. mdpi.comresearchgate.net
NitrificationA two-step microbial process that oxidizes the ammonium released from glycine mineralization into nitrate.Nitrite (NO₂⁻), Nitrate (NO₃⁻)Converts ammonium to a more mobile form of nitrogen that is readily available to plants. libretexts.orgmdpi.com

Industrial Process Research and Development for Glycine and Ammonium Glycinate Production

Process Chemistry and Reaction Engineering Optimization

The optimization of process chemistry and reaction engineering is fundamental to enhancing the efficiency, safety, and economic viability of glycine (B1666218) and ammonium (B1175870) glycinate (B8599266) production. Research in this area focuses on novel synthesis methodologies and advanced reactor technologies.

Continuous flow synthesis offers significant advantages over traditional batch processing for glycine production, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. rsc.orgresearchgate.net Research has explored various continuous flow setups to streamline the synthesis of glycine and its derivatives.

One approach involves the use of modular mesoreactor systems to expedite the optimization of reaction conditions for N-acyl amidation of bile acids with glycine. rsc.orgresearchgate.net This method allows for rapid screening of parameters and efficient scale-up. rsc.org For the synthesis of glycine-conjugated ursodeoxycholic acid, a continuous flow process utilizing N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a condensing agent has been developed, demonstrating the feasibility of this technology for complex amidations. rsc.orgresearchgate.net

Another innovative method employs a device consisting of a tubular filler reactor followed by a series of at least three hydrolysis reaction kettles connected by overflow pipes. google.com This system facilitates the full-flow continuous production of glycine from glycolonitrile (B6354644) via the hydantoin (B18101) pathway, eliminating the generation of waste liquid. google.com The process involves synthesizing hydantoin in the tubular reactor and subsequently hydrolyzing it in the kettle series under controlled temperature and pressure gradients. For instance, the synthesis can be carried out in a four-stage tubular reactor with temperatures progressively increasing from 90°C to 160°C and pressures around 5 MPa. google.com The subsequent hydrolysis occurs in a three-kettle system with temperatures rising from 160°C to 200°C and pressures maintained at 7 MPa. google.com

Furthermore, continuous cooling crystallization in slug flow has been investigated for the production of millimeter-sized α-glycine crystals. mdpi.com This process involves a sequence of slug formation, crash-cooling nucleation, and crystal growth, allowing for the rapid generation of large, non-agglomerated crystals. mdpi.com The control of supersaturation levels and the slug aspect ratio are critical factors influencing both primary and secondary nucleation. mdpi.com

The table below outlines typical experimental conditions for continuous flow cooling crystallization of glycine.

ParameterCondition
Initial Glycine Concentration32.4 g/100 g water (at 40°C)
Final Temperature4°C to 20°C
Relative Supersaturation (C/C*)Up to 1.5
Data derived from experimental studies on slug flow crystallization. mdpi.com

The synthesis of ammonium glycinate, while less documented in dedicated studies compared to glycine, shares process control principles with similar salt formation reactions, such as potassium glycinate. Effective reactor design and process control are crucial for maximizing yield and purity while ensuring operational safety.

For related glycinate salt syntheses, continuous flow reactors, specifically tubular reactors, equipped with inline pH and temperature sensors are employed to maintain consistent reaction conditions. Temperature control is critical; for instance, in potassium glycinate synthesis, maintaining temperatures below 70°C is necessary to prevent the decomposition of glycine into ammonia (B1221849) and carbon dioxide. Similarly, pH must be carefully monitored and controlled, typically within a range of 10–12, to facilitate the deprotonation of glycine's amino group and ensure complete salt formation.

In the context of ammonia synthesis, which shares principles of gas-phase catalytic reactions, reactor models often consist of multiple adiabatic catalytic beds in series with interstage cooling. ntnu.no This design helps manage the exothermic nature of the reaction. The beds are typically modeled as catalytic plug-flow reactors. ntnu.no Process control strategies in such systems focus on managing temperature, pressure, and reactant concentrations to optimize conversion and throughput. ntnu.no Dynamic simulations are often used to validate the effectiveness of the control structure against potential disturbances. ntnu.no

The table below summarizes key control parameters for glycinate synthesis based on analogous processes.

Control ParameterTypical Range/Set PointPurpose
Temperature< 70°CPrevent product decomposition
pH10–12Ensure complete salt formation
Data based on studies of potassium glycinate synthesis.

Separation and Purification Science

The separation and purification of glycine from reaction mixtures, which often contain significant amounts of ammonium chloride, is a critical and challenging step in its industrial production. Research has focused on developing efficient and environmentally friendly techniques to isolate high-purity glycine.

The separation of glycine and ammonium chloride is complicated by their similar solubilities in water. sci-hub.se Antisolvent crystallization is a widely used industrial method to overcome this challenge. sci-hub.se Methanol (B129727) is a common antisolvent, but its volatility and the energy required for its recovery are significant drawbacks. sci-hub.segoogle.com

Recent research has focused on developing alternative antisolvent systems. A notable development is the use of a mixed solvent of ethylene (B1197577) glycol (MEG) and water. sci-hub.seresearchgate.netacs.org MEG is considered a greener solvent due to its much higher boiling point and lower volatility compared to methanol. researchgate.netacs.org The solubility of both glycine and ammonium chloride can be significantly altered by changing the composition of the MEG-water mixture. researchgate.netacs.org A process has been developed where a solid mixture of glycine and ammonium chloride is first obtained by cooling the reaction solution. sci-hub.se This solid mixture is then treated with a MEG-water solvent to selectively dissolve the ammonium chloride, allowing for the isolation of pure solid glycine. sci-hub.se Subsequent evaporation of water from the filtrate leads to the crystallization of ammonium chloride. sci-hub.se Process simulations have identified an optimal antisolvent composition of 50 wt % MEG solution for this separation. researchgate.netacs.org

Another approach involves a two-step crystallization process using glycol solvents and aqueous solutions as different media to exploit the solubility differences between glycine and ammonium chloride. google.com This method can yield glycine with a purity of over 99.5% and ammonium chloride with a purity exceeding 99%. google.com High-boiling-point polar solvents have also been investigated. google.com In this process, water and a high-boiling-point polar solvent are added to the mixed crystals, causing glycine to precipitate while ammonium chloride remains dissolved. google.com Evaporating the water from the remaining solution then crystallizes the ammonium chloride. google.com This method can achieve recovery rates of over 95% for both products. google.com

The following table highlights the solubility differences that enable these separation techniques.

CompoundSolubility in 90.5 wt % MEG (mol·kg⁻¹ solvent at 298.25 K)
Glycine0.18
Ammonium Chloride2.2
Data indicates MEG is a suitable antisolvent for separating glycine from NH₄Cl. sci-hub.se

Membrane-based separation technologies offer a promising alternative to traditional crystallization methods, often with lower energy consumption and the potential for continuous operation. mdpi.com These pressure-driven processes, such as nanofiltration (NF), ultrafiltration (UF), and microfiltration (MF), separate molecules based on size without inducing phase changes, thereby preserving the integrity of the product. mdpi.com

In glycine production, membrane filtration can be used to separate glycine from dissolved inorganic salts like ammonium chloride. collagensei.com A specific process has been patented that utilizes ceramic membrane separation followed by continuous chromatographic separation. google.com A mixed solution of crude glycine and inorganic salt is first subjected to ceramic membrane filtration. google.com The resulting dialysate is then passed through a continuous chromatography system, yielding separate solutions of glycine and ammonium chloride. google.com This integrated membrane and chromatography process is reported to produce glycine with a purity of over 99.5% and ammonium chloride with a purity greater than 99%, all while reducing energy consumption. google.com

Electrodialysis is another membrane-based technique that has been explored for separating glycine and ammonium chloride. google.comgoogle.com This method uses ion-exchange membranes and an electric potential to separate the ionic ammonium chloride from the zwitterionic glycine. google.com The process involves dissolving the mixed crystal solid in an aqueous solution and then feeding it into an electrodialyzer to achieve separation. google.com

Nanofiltration has also been studied for the purification of amino acids by desalting. nih.gov The rejection of glycine by nanofiltration membranes is highly dependent on the pH of the feed solution, as this affects the charge of the glycine molecule. nih.gov For instance, with certain membranes, glycine rejection increases at both acidic (pH ~3) and alkaline (pH ~8.5) conditions due to electrostatic repulsion between the charged amino acid and the membrane surface. nih.gov

The primary by-product in the chloroacetic acid ammonolysis route to glycine is ammonium chloride, which is produced in significant quantities. google.com Effective recovery of this by-product is crucial for the economic and environmental sustainability of the process. The separation techniques described previously, such as antisolvent crystallization with MEG and membrane separation, are key strategies for recovering high-purity ammonium chloride, which can then be sold, for example, as a fertilizer. sci-hub.segoogle.comgoogle.com

Waste minimization strategies focus on recycling process streams and reducing the generation of waste in the first place. One patented method involves recycling the mother liquor from the crystallization step. sci-hub.se After separating the initial solid mixture of glycine and ammonium chloride, the mother liquor, which contains the catalyst (hexamethylenetetramine), is returned to the synthesis reactor. sci-hub.se

In processes that use solvents for separation, such as methanol or MEG, recovery and recycling of the solvent are essential. sci-hub.segoogle.com The use of high-boiling-point solvents like MEG, while advantageous for their low volatility during the separation step, requires efficient recovery methods to be economically viable. researchgate.netacs.org

Furthermore, research into the valorization of other waste streams from related agricultural and food processing industries provides a broader context for by-product recovery. nih.gov For example, by-products from soybean processing, such as okara, are rich in valuable components and are being studied for use as dietary supplements and functional food ingredients. nih.gov These circular economy approaches, where waste from one process becomes a valuable input for another, are increasingly important for sustainable industrial production. frontiersin.org

Integration of Green Chemistry Principles in Production Scale-Up

The scaling up of industrial processes for glycine and this compound production is increasingly incorporating the principles of green chemistry to enhance sustainability, reduce environmental impact, and improve economic viability. credenceresearch.comevonik.com This shift is driven by stricter environmental regulations and a growing demand for eco-friendly products. credenceresearch.com Key areas of focus include the use of renewable feedstocks, the development of environmentally benign synthesis routes, and the optimization of reaction conditions to minimize waste and energy consumption. instituteofsustainabilitystudies.comnih.gov

A significant development in this area is the exploration of producing glycine from CO2 emitted by industrial plants. resonac.com This approach aims to establish an integrated production technology for glycine from carbon dioxide, promoting carbon recycling and significantly reducing CO2 emissions compared to traditional methods that rely on fossil fuels like propylene (B89431) and natural gas. resonac.com

Advancements in Greener Synthesis Routes

Traditional industrial methods for glycine production, such as the Strecker synthesis, involve hazardous materials like hydrogen cyanide and ammonia. collagensei.com Research is actively seeking safer and more sustainable alternatives.

Modified Chloroacetic Acid Ammonolysis:

One area of improvement is in the ammonolysis of chloroacetic acid. A greener approach involves using a mixture of ethylene glycol (MEG) and water as a solvent instead of methanol for antisolvent crystallization. acs.orgresearchgate.net MEG is considered a green solvent due to its higher boiling point and lower volatility compared to methanol. researchgate.net

Another modified process utilizes an alcohol phase two-step method. google.com In this process, chloroacetic acid is first reacted with ammonia in an alcohol medium to form ammonium chloroacetate (B1199739). google.com This intermediate is then reacted with more ammonia and a catalyst like urotropine to produce glycine. google.com This method allows for better control of by-product formation and enables the recycling of the mother liquor. google.com

Table 1: Comparison of Solvents in Glycine Crystallization

Solvent Key Properties Environmental Considerations
Methanol Volatile, flammable, highly toxic Poses significant environmental and safety risks. researchgate.net

| Ethylene Glycol (MEG) | High boiling point, low volatility | Considered a greener alternative to methanol. researchgate.net |

Biocatalysis and Fermentation:

The use of biocatalysts and fermentation represents a promising frontier for green glycine production. anr.fr Efforts are underway to develop microbial fermentation processes that can produce glycine from renewable carbon sources, offering a completely green and potentially economically viable alternative to chemical synthesis. anr.fr However, challenges such as low catalytic efficiency of key enzymes and glycine toxicity to microbial cells need to be overcome for industrial-scale application. anr.fr

Application of Green Chemistry Metrics

The environmental performance of these emerging processes is evaluated using green chemistry metrics. These metrics provide a quantitative assessment of a reaction's "greenness" by considering factors like atom economy, waste reduction, and energy efficiency. acsgcipr.org

Table 2: Key Green Chemistry Metrics in Chemical Production

Metric Description Relevance to Glycine/Ammonium Glycinate Production
Atom Economy Measures the efficiency of a reaction in converting reactants to the desired product. High atom economy indicates less waste generation. news-medical.net
E-Factor (Environmental Factor) The ratio of the mass of waste to the mass of the product. A lower E-factor signifies a more environmentally friendly process. evonik.com

| Process Mass Intensity (PMI) | The total mass of materials used (water, solvents, reactants) per kilogram of the final product. | A lower PMI indicates a more sustainable and efficient process. acsgcipr.org |

Sustainable Production of this compound

Recent research has also explored the use of glycine derivatives in the creation of more environmentally friendly herbicides and other agrochemicals, showcasing the broader impact of green chemistry in this field. nih.gov

The trend towards sustainability is also evident in the broader amino acid industry, which is exploring circular economy models to reuse electrolyte residues from production processes. mdpi.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing ammonium glycinate to ensure reproducibility?

  • Methodology : Use a reaction between glycine and ammonium hydroxide under controlled stoichiometric ratios. Purify the product via recrystallization and confirm purity using elemental analysis, FT-IR, and NMR spectroscopy. For novel compounds, provide detailed characterization data (e.g., melting point, solubility) and compare with literature values for glycinate salts (e.g., zinc glycinate in ). Document procedures rigorously to meet reproducibility standards outlined in academic guidelines .
  • Key Considerations : Avoid excessive repetition of tabular data in manuscripts; instead, highlight critical synthesis parameters (e.g., pH, temperature) and refer to supplementary materials for extended datasets .

Q. How can researchers determine the stability of this compound under varying pH and concentration conditions?

  • Methodology : Employ voltammetric techniques, such as rotating disk electrode (RDE) studies, to measure half-wave potentials (E1/2E_{1/2}) across pH ranges (e.g., pH 2–5). Monitor shifts in E1/2E_{1/2} as a function of glycinate concentration to infer complex stability, as demonstrated for neptunium-glycinate systems .
  • Data Analysis : Use logCC vs. E1/2E_{1/2} plots to identify stability thresholds. For example, instability may occur below pH 2.7 or at glycinate concentrations <0.30 M .

Q. What spectroscopic techniques are most effective for confirming the coordination structure of this compound?

  • Methodology : Combine FT-IR spectroscopy (to identify carboxylate and amine vibrational modes) with X-ray crystallography for structural elucidation. Compare results with analogous glycinate-metal complexes (e.g., aluminum glycinate in ).
  • Validation : Cross-reference spectral data with computational models (e.g., DFT simulations) to validate ligand coordination geometry .

Advanced Research Questions

Q. How can contradictory findings about glycinate complex stability across studies be resolved?

  • Methodology : Conduct systematic studies controlling variables such as ionic strength, counterion effects, and temperature. For example, discrepancies in zirconium-glycinate stability reported by Pankratova et al. (no complex formation at low glycine) versus other studies may arise from differences in ligand:metal ratios .
  • Statistical Tools : Apply multivariate analysis (e.g., ANOVA) to isolate contributing factors, as seen in zinc glycinate dose-response studies .

Q. What electrochemical insights can be gained from studying this compound’s redox behavior?

  • Methodology : Use cyclic voltammetry (CV) to investigate electron-transfer mechanisms. For instance, reversibility can be assessed via log[i/(idi)i/(i_d-i)] vs. EE plots, with slopes near 0.06 V indicating reversible single-electron processes, as observed in neptunium-glycinate systems .
  • Applications : Correlate electrochemical data with catalytic or biological activity (e.g., antioxidant properties suggested for magnesium glycinate in ).

Q. How can in vitro models be designed to evaluate this compound’s anti-inflammatory potential?

  • Methodology : Adapt protocols from zinc glycinate studies using porcine alveolar macrophages (PAMs) and IPEC-J2 epithelial cells .

Dose-Response : Test this compound across concentrations (e.g., 25–500 µg/mL) with/without LPS challenge.

Outcome Measures : Quantify TNF-α/IL-1β via ELISA and transepithelial electrical resistance (TEER) to assess barrier function.

  • Data Interpretation : Compare results with known glycinate salts to infer structure-activity relationships.

Methodological Best Practices

Q. How should raw data from glycinate studies be managed to comply with academic standards?

  • Guidelines : Follow journal requirements (e.g., Beilstein Journal of Organic Chemistry) to include raw data in supplementary materials, ensuring reproducibility . Use appendices for large datasets (e.g., voltammetric curves) while highlighting processed data (e.g., E1/2E_{1/2} values) in the main text .

Q. What strategies mitigate errors in glycinate complexation studies?

  • Error Mitigation :

  • Calibrate instruments (e.g., pH meters, potentiostats) before experiments .
  • Replicate experiments across independent batches to account for batch-to-batch variability .
  • Use internal standards (e.g., ferrocene for electrochemical studies) to validate measurements .

Ethical and Reporting Considerations

Q. How should researchers address intellectual property concerns when referencing glycinate synthesis protocols?

  • Compliance : Adhere to copyright laws for reproducing published methods. Cite original sources and obtain permissions for proprietary techniques (e.g., patented glycinate formulations in ). Acknowledge funding sources and non-author contributors in the "Acknowledgments" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.